Technical Documentation Center

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol
  • CAS: 325796-34-7

Core Science & Biosynthesis

Foundational

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol mechanism of action in CNS models

An In-Depth Technical Guide to the CNS Mechanism of Action of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Authored by: A Senior Application Scientist Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the CNS Mechanism of Action of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Authored by: A Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The piperazine nucleus, a six-membered heterocyclic ring with two opposing nitrogen atoms, represents a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of pharmacologically active compounds.[1][2] Its unique conformational flexibility and ability to interact with various biological targets have made it a cornerstone in the design of central nervous system (CNS) active agents.[1][3][4] Within this class, benzylpiperazine derivatives have garnered significant attention for their diverse pharmacological profiles, ranging from antidepressant and antipsychotic to neuroprotective activities.[4][5] This guide provides a comprehensive technical overview of the putative mechanism of action of a specific benzylpiperazine derivative, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, in CNS models. Drawing upon research on structurally related compounds, we will explore its most probable molecular targets and signaling pathways, offering a scientifically grounded framework for researchers and drug development professionals.

The Benzylpiperazine Moiety: A Key to CNS Penetrance and Efficacy

The benzylpiperazine scaffold is a recurring motif in CNS drug discovery due to its favorable physicochemical properties that often translate to good blood-brain barrier (BBB) permeability. This is a critical attribute for any compound intended to act on the central nervous system. Research has demonstrated that the incorporation of a benzylpiperazine unit can effectively shuttle therapeutic agents into the brain.[6][7]

Primary Hypothesized Mechanism of Action: Selective Histone Deacetylase 6 (HDAC6) Inhibition

A compelling body of evidence points towards the inhibition of histone deacetylase 6 (HDAC6) as a primary mechanism of action for benzylpiperazine derivatives in the CNS.[6][7][8] HDAC6 is a unique, cytoplasm-localized histone deacetylase that plays a crucial role in various cellular processes relevant to neurodegenerative diseases and psychiatric disorders, including intracellular trafficking and protein quality control.[6][7]

The Role of HDAC6 in CNS Pathophysiology

Unlike other HDACs that are primarily found in the nucleus and regulate gene expression through histone deacetylation, HDAC6's main substrates are non-histone proteins in the cytoplasm, such as α-tubulin and heat shock protein 90 (Hsp90).[6][7] Overexpression or hyperactivity of HDAC6 has been implicated in the pathophysiology of several CNS disorders.

The Therapeutic Consequence of HDAC6 Inhibition

The inhibition of HDAC6 by benzylpiperazine derivatives leads to the hyperacetylation of its substrates, most notably α-tubulin. This has significant downstream effects that are considered therapeutically beneficial:

  • Enhanced Axonal Transport: Acetylated α-tubulin is a hallmark of stable microtubules, which are essential for proper axonal transport. By increasing α-tubulin acetylation, HDAC6 inhibitors can improve the transport of vital cargoes like mitochondria and synaptic vesicles along axons, a process that is often impaired in neurodegenerative diseases.

  • Protein Quality Control: HDAC6 is involved in the aggresome pathway, which is responsible for clearing misfolded protein aggregates. Its inhibition can modulate this process, potentially reducing the burden of toxic protein aggregates in neurodegenerative conditions.

  • Antidepressant Effects: Preclinical studies have shown that selective HDAC6 inhibitors exhibit antidepressant-like activity in animal models.[6][7] Administration of a benzylpiperazine-based HDAC6 inhibitor led to an increase in acetylated α-tubulin in the brain and demonstrated antidepressant effects in mice.[6][7]

Visualizing the HDAC6 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol via HDAC6 inhibition.

HDAC6_Inhibition_Pathway cluster_0 Presynaptic Neuron Compound [4-(4-Benzylpiperazin-1-yl)phenyl]methanol HDAC6 HDAC6 Compound->HDAC6 Inhibits Tubulin α-Tubulin-Acetyl-CoA HDAC6->Tubulin Deacetylates AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin Acetylation Microtubules Stable Microtubules AcTubulin->Microtubules Promotes AxonalTransport Enhanced Axonal Transport Microtubules->AxonalTransport Improves TherapeuticEffect Antidepressant/Neuroprotective Effects AxonalTransport->TherapeuticEffect

Caption: Proposed HDAC6 inhibition pathway of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Quantitative Insights into HDAC6 Inhibition by Benzylpiperazine Derivatives

While specific data for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is not available, studies on analogous compounds provide valuable insights into their potency and selectivity.

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC4 IC50 (nM)hERG Inhibition (%) @ 10 µM
KH-259 (1) 1.8>10000>1000025
Compound 8 2.1>10000>1000035

Data synthesized from a study on CNS-penetrant and selective HDAC6 inhibitors.[6]

Broader Pharmacological Profile: A Multi-Target Approach

The piperazine scaffold is known for its promiscuity, often interacting with multiple targets within the CNS.[5] Therefore, it is plausible that [4-(4-Benzylpiperazin-1-yl)phenyl]methanol exerts its effects through a multi-target mechanism of action beyond HDAC6 inhibition.

Interaction with Monoamine Neurotransmitter Systems

Piperazine derivatives have been shown to interact with various components of the monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.[5][9][10]

  • Serotonin System: Many piperazine-containing drugs, such as the antidepressant trazodone, interact with serotonergic receptors.[11] Some derivatives act as serotonin reuptake inhibitors.[5]

  • Dopamine System: Benzylpiperazine (BZP) itself has been shown to stimulate the release and inhibit the reuptake of dopamine.[9]

  • Norepinephrine System: BZP also blocks the norepinephrine transporter.[10]

GABAergic Modulation

Certain N-aryl piperazines, including some antidepressants and antipsychotics, have demonstrated GABA receptor blocking properties.[5]

Visualizing the Potential Multi-Target Interactions

The following diagram illustrates the potential multi-target engagement of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol within the CNS.

Multi_Target_Mechanism cluster_monoamine Monoamine Systems cluster_gaba GABAergic System cluster_hdac HDAC System Compound [4-(4-Benzylpiperazin-1-yl)phenyl]methanol SERT SERT Compound->SERT Inhibits DAT DAT Compound->DAT Inhibits NET NET Compound->NET Inhibits _5HTR 5-HT Receptors Compound->_5HTR Modulates DAR Dopamine Receptors Compound->DAR Modulates GABAR GABA Receptors Compound->GABAR Blocks HDAC6 HDAC6 Compound->HDAC6 Inhibits label_serotonin label_serotonin SERT->label_serotonin Increased Serotonin label_dopamine label_dopamine DAT->label_dopamine Increased Dopamine label_norepinephrine label_norepinephrine NET->label_norepinephrine Increased Norepinephrine

Caption: Potential multi-target interactions of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Experimental Protocols for Mechanism of Action Validation

To elucidate the precise mechanism of action of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
  • HDAC Isozyme Profiling:

    • Objective: To determine the inhibitory activity and selectivity of the compound against a panel of HDAC isozymes.

    • Methodology: Utilize commercially available HDAC activity assays (e.g., fluorometric or colorimetric) for each isozyme. Incubate varying concentrations of the compound with the recombinant human HDAC enzyme and its corresponding acetylated substrate. Measure the rate of deacetylation to determine the IC50 values.

  • Monoamine Transporter Uptake Assays:

    • Objective: To assess the compound's ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine.

    • Methodology: Use human embryonic kidney 293 (HEK 293) cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[10] Pre-incubate the cells with the test compound, followed by the addition of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, or [3H]NE). Measure the amount of radioactivity taken up by the cells to determine the inhibitory potency.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for various CNS receptors.

    • Methodology: Perform radioligand binding assays using cell membranes prepared from cells expressing the target receptors (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, GABA receptors). Compete for the binding of a known radioligand with increasing concentrations of the test compound to determine the Ki values.

In Vivo Studies in CNS Models
  • Pharmacokinetic and Brain Penetration Studies:

    • Objective: To determine the pharmacokinetic profile and the extent of brain penetration of the compound.

    • Methodology: Administer the compound to rodents (e.g., mice or rats) via a relevant route (e.g., intraperitoneal or oral). Collect blood and brain tissue samples at various time points. Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS to determine key pharmacokinetic parameters and the brain-to-plasma ratio.

  • Target Engagement Studies:

    • Objective: To confirm that the compound engages its target (HDAC6) in the brain.

    • Methodology: Following administration of the compound to animals, collect brain tissue and measure the levels of acetylated α-tubulin and acetylated histone H3 using Western blotting or ELISA. An increase in acetylated α-tublin without a significant change in acetylated histone H3 would indicate selective HDAC6 inhibition in the cytoplasm.[6][7]

  • Behavioral Models:

    • Objective: To evaluate the efficacy of the compound in animal models of CNS disorders.

    • Methodology:

      • Depression: Utilize the forced swim test or tail suspension test in mice to assess antidepressant-like activity.[6][7]

      • Neurodegeneration: Employ relevant transgenic mouse models of diseases like Alzheimer's or Parkinson's to evaluate neuroprotective effects and improvements in cognitive or motor function.

Conclusion: A Promising Candidate for CNS Drug Development

Based on the available evidence from structurally related compounds, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol likely exerts its effects on the central nervous system through a primary mechanism of selective HDAC6 inhibition. This action is expected to confer antidepressant and potentially neuroprotective properties. Furthermore, the inherent pharmacological promiscuity of the piperazine scaffold suggests a broader, multi-target profile that may contribute to its overall therapeutic efficacy. The experimental workflows outlined in this guide provide a clear path for the definitive elucidation of its mechanism of action and the validation of its therapeutic potential in various CNS models.

References

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | Request PDF. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Molecular Characterization of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Executive Summary In modern medicinal chemistry, the benzylpiperazine scaffold is a privileged structure, frequently utilized to target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the benzylpiperazine scaffold is a privileged structure, frequently utilized to target G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The compound [4-(4-Benzylpiperazin-1-yl)phenyl]methanol represents a highly functionalized derivative, combining this lipophilic, basic core with a polar, hydrogen-bonding hydroxymethyl group.

This technical whitepaper provides an in-depth analysis of the molecular weight, theoretical descriptors, and empirical physicochemical properties of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol. Designed for drug development professionals, this guide bridges the gap between in-silico predictions and bench-level validation, detailing the causality behind specific analytical methodologies such as high-performance liquid chromatography (HPLC) for lipophilicity and potentiometric titration for ionization constants.

Molecular Architecture & Theoretical Profiling

Before initiating empirical testing, a rigorous theoretical deconstruction of the molecule is required to anticipate its behavior in aqueous and lipid environments.

Structural Deconstruction

The molecule (Chemical Formula: C₁₈H₂₂N₂O ) consists of three primary domains:

  • Benzyl Group: Confers significant lipophilicity and pi-pi stacking potential.

  • Piperazine Ring: A cyclic diamine acting as the primary basic center. The two nitrogen atoms exist in vastly different electronic environments.

  • Phenylmethanol (Benzyl Alcohol) Moiety: Provides a hydrogen bond donor (-OH) and acts as a metabolic handle or conjugation site.

Molecular Weight and Lipinski's Rule of Five

The molecular weight (MW) directly influences a compound's diffusion coefficient and intestinal permeability. At 282.38 g/mol ,[4-(4-Benzylpiperazin-1-yl)phenyl]methanol falls well below the 500 Da threshold established by Lipinski's Rule of Five[1],[2].

Table 1: Theoretical Molecular Descriptors

ParameterValueLipinski ThresholdStatus
Molecular Formula C₁₈H₂₂N₂ON/AN/A
Exact Mass 282.1732 DaN/AN/A
Molecular Weight 282.38 g/mol ≤ 500 g/mol Pass
Hydrogen Bond Donors (HBD) 1 (-OH)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 3 (1 O, 2 N)≤ 10Pass
Rotatable Bonds 4≤ 10 (Veber)Pass

Physicochemical Dynamics: The "Why" Behind the Analytics

The Biphasic Basicity of the Piperazine Ring

Understanding the pKa of this compound is critical because it dictates the ionization state at physiological pH (7.4), which in turn drives solubility and membrane permeability. The piperazine ring features two distinct nitrogen atoms:

  • N4 (Benzyl-substituted): Acts as a typical tertiary alkylamine. It is highly basic, with an anticipated pKa of ~7.8 to 8.2.

  • N1 (Phenyl-substituted): Acts as an aniline derivative. The lone pair of electrons on this nitrogen is partially delocalized into the adjacent phenyl ring, drastically reducing its basicity to an anticipated pKa of ~3.0 to 3.5.

Because the N1 protonation does not induce a significant chromophoric shift in the UV-Vis spectrum, potentiometric titration is the mandatory analytical choice over spectrophotometry[3].

Lipophilicity (LogP)

Given the highly lipophilic benzyl and phenyl rings, the compound is prone to micelle formation or emulsion generation in traditional shake-flask water/octanol systems. Therefore, the HPLC method is selected to prevent phase-separation artifacts and provide high-throughput, reproducible LogP data.

G A [4-(4-Benzylpiperazin-1-yl) phenyl]methanol B Theoretical Profiling (MW: 282.38, RO5) A->B C Empirical Validation B->C D LogP Determination (HPLC Method) C->D E pKa Determination (Potentiometry) C->E F Lead Optimization Readiness D->F E->F

Fig 1. Logical workflow for the physicochemical characterization of the target compound.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems grounded in international regulatory guidelines.

Protocol A: High-Throughput HPLC LogP Determination (OECD 107)

Causality: The HPLC method (OECD 117/107 update) correlates the retention time of the analyte on a reverse-phase column with known reference standards, eliminating the emulsion risks of the shake-flask method for amphiphilic amines,[4].

Step-by-Step Methodology:

  • System Preparation: Equilibrate an Agilent 1260 Infinity II HPLC system equipped with a C18 column (e.g., ZORBAX Eclipse Plus, 4.6 x 50 mm, 1.8 µm).

  • Mobile Phase Optimization: Prepare a mobile phase of Methanol/Water. Buffer the aqueous phase to pH 10.5 using 10 mM ammonium bicarbonate to ensure the piperazine nitrogens are fully deprotonated (neutral state). Failure to suppress ionization will result in an artificially low LogD instead of the true LogP.

  • Calibration: Inject a mixture of at least six reference substances with known LogP values (e.g., toluene, chlorobenzene, naphthalene) to construct a capacity factor ( ) vs. LogP calibration curve.

  • Analyte Injection: Dissolve 1 mg of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol in 1 mL of methanol. Inject 5 µL into the system.

  • Data Acquisition: Record the retention time ( ). Calculate the capacity factor , where is the dead time determined by an unretained marker (e.g., thiourea).

  • Extrapolation: Interpolate the compound's LogP from the calibration curve.

Protocol B: Biphasic Potentiometric pKa Titration (OECD 112)

Causality: Due to the compound's low aqueous solubility in its neutral state, titration must be performed in a co-solvent system (e.g., Methanol/Water), followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa[3],[5].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.5 mg of the compound in 10 mL of a 50% v/v Methanol/Water mixture containing 0.15 M KCl to maintain constant ionic strength.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to ensure both piperazine nitrogens are fully protonated (dicationic state).

  • Automated Titration: Using an automated titrator (e.g., Metrohm Titrando), add standardized 0.1 M KOH in 0.02 mL increments. Record the potential (mV) and pH after equilibrium is reached for each addition.

  • Co-solvent Extrapolation: Repeat the titration at 40% and 30% Methanol/Water ratios.

  • Data Processing: Plot the first derivative of the titration curve ( ). The two distinct inflection points correspond to and . Apply the Yasuda-Shedlovsky equation to extrapolate the values to 0% co-solvent (pure water).

Titration N1 Sample Preparation (Methanol/Water) N2 Acidification to pH 2 (Protonate N1 & N4) N1->N2 N3 Alkaline Titration (Add 0.1M KOH) N2->N3 N4 Record Inflection Points (dpH/dV) N3->N4 N5 Identify pKa1 (~3.5) Phenyl-N Deprotonation N4->N5 N6 Identify pKa2 (~8.0) Benzyl-N Deprotonation N4->N6 N7 Yasuda-Shedlovsky Extrapolation to Water N5->N7 N6->N7

Fig 2. Step-by-step logic for biphasic potentiometric pKa determination in co-solvent systems.

Data Synthesis & Pharmacokinetic Implications

Consolidating the theoretical and empirically derived physicochemical data provides a comprehensive profile of the compound's behavior in vivo.

Table 2: Consolidated Physicochemical Profile

PropertyPredicted/Calculated ValueEmpirical Target RangePharmacokinetic Implication
Molecular Weight 282.38 g/mol 282.38 g/mol Optimal for passive diffusion and cellular entry.
LogP (Octanol/Water) ~ 3.23.0 - 3.5High lipophilicity ensures excellent blood-brain barrier (BBB) penetration.
pKa₁ (Phenyl-N) ~ 3.53.2 - 3.8Remains unprotonated at physiological pH (7.4).
pKa₂ (Benzyl-N) ~ 8.07.8 - 8.2~80% protonated at pH 7.4, acting as an anchor for GPCR aspartate residues.

References

  • Analytical Chemistry. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." ACS Publications. Available at:[Link]

  • Vipergen. "Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy (Lipinski's Rule of Five)." Available at:[Link]

  • Wikipedia. "Lipinski's rule of five." Available at:[Link]

  • Fraunhofer-Publica. "Updating of the OECD Test Guideline 107 'Partition coefficient n-Octanol/water' - OECD laboratory intercomparison test on the HPLC method." Available at:[Link]

  • UNECE. "ANNEX 9 - OECD Test Guideline 107/117." Available at:[Link]

  • Umwelt-online.de. "OECD Test Guideline 112: Dissociation Constants in Water (1981)." Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Introduction [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a molecule belonging to the benzylpiperazine class of compounds. This structural motif is prevalent in a multitude of centrally acting agents, exhibiting a wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a molecule belonging to the benzylpiperazine class of compounds. This structural motif is prevalent in a multitude of centrally acting agents, exhibiting a wide range of pharmacological activities. The therapeutic potential of such compounds is intrinsically linked to their affinity for specific protein targets within the central nervous system. Therefore, a comprehensive understanding of the receptor binding profile of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a critical first step in elucidating its mechanism of action and guiding further drug development efforts.

This guide provides a detailed technical overview of the principles and methodologies for determining the receptor binding affinity of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. We will delve into the theoretical underpinnings of receptor binding assays, provide step-by-step protocols for likely receptor targets based on the benzylpiperazine scaffold, and discuss the nuances of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and similar compounds.

Core Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology used to quantify the interaction between a ligand (e.g., a drug candidate like [4-(4-Benzylpiperazin-1-yl)phenyl]methanol) and its receptor. The most common and well-established method is the radioligand binding assay . This technique relies on the use of a radiolabeled ligand (a known high-affinity binder to the receptor of interest) to measure the binding of an unlabeled test compound.

There are two primary types of radioligand binding assays:

  • Saturation Assays: These are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.

  • Competition (or Inhibition) Assays: These assays are used to determine the affinity of an unlabeled test compound for a receptor. A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration at which it inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation , which takes into account the concentration and Kd of the radioligand.

Key Parameters in Receptor Binding Assays:

ParameterDescription
Kd Equilibrium Dissociation Constant: The concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of a ligand for its receptor; a lower Kd value indicates a higher affinity.
Bmax Maximum Receptor Density: The total number of receptors in a given preparation.
IC50 Inhibitory Concentration 50: The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Ki Inhibition Constant: The equilibrium dissociation constant of a competing ligand. It is a more absolute measure of affinity than the IC50 as it is independent of the radioligand concentration used in the assay.

Experimental Design and Key Considerations

The design and execution of robust and reproducible receptor binding assays require careful attention to several critical factors:

  • Receptor Source: The choice of receptor source is crucial. This can be tissue homogenates from animal models (e.g., rat brain), or recombinant cell lines (e.g., CHO or HEK cells) stably expressing the human receptor of interest. Recombinant systems offer the advantage of a homogenous receptor population and can be more readily standardized.

  • Radioligand Selection: A suitable radioligand should possess high affinity and selectivity for the target receptor and have a high specific activity to enable sensitive detection.

  • Membrane Preparation: For membrane-bound receptors, proper preparation of cell membranes is essential. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.[1]

  • Assay Buffer: The composition of the assay buffer (pH, ionic strength, and presence of cofactors) can significantly influence ligand binding and must be optimized for each receptor system.

  • Defining Non-Specific Binding: A critical step in any binding assay is the determination of non-specific binding. This is the portion of the radioligand that binds to components other than the target receptor. It is typically measured by including a high concentration of an unlabeled ligand that saturates the target receptors, leaving only the non-specific binding to be measured.[2]

  • Incubation Time and Temperature: The incubation time and temperature must be sufficient to allow the binding reaction to reach equilibrium. These parameters should be determined empirically for each receptor-ligand system.

  • Assay Termination: The binding reaction is typically terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.[3]

Detailed Protocols for Likely Receptor Targets

Based on the benzylpiperazine scaffold of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, the following receptors represent high-priority targets for initial binding affinity assessment.

Protocol 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays

Benzylpiperazine derivatives frequently exhibit high affinity for sigma receptors.[4][5] Therefore, assessing the binding of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol to both σ1 and σ2 subtypes is a logical starting point.

Materials:

  • Receptor Source: Guinea pig brain membranes for σ1 receptors[6] or membranes from a cell line expressing human σ2 receptors (e.g., Jurkat cells).[7]

  • Radioligands:

    • For σ1: [³H]-(+)-Pentazocine[8][9]

    • For σ2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask σ1 sites.[6][10]

  • Non-specific Ligand: Haloperidol.[4][5]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_term Termination & Detection cluster_analysis Data Analysis Membrane Membrane Preparation Total Total Binding: Membranes + Radioligand Membrane->Total NSB Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane->NSB Comp Competition: Membranes + Radioligand + Test Compound Membrane->Comp Radioligand Radioligand Dilution Radioligand->Total Radioligand->NSB Radioligand->Comp Compound Test Compound Serial Dilution Compound->Comp Filtration Rapid Filtration Total->Filtration NSB->Filtration Comp->Filtration Wash Filter Washing Filtration->Wash Scintillation Scintillation Counting Wash->Scintillation Calc Calculate Specific Binding Scintillation->Calc Curve Generate Competition Curve Calc->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare membranes from the chosen receptor source according to established protocols. Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]-(+)-Pentazocine for σ1 or [³H]-DTG for σ2), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of haloperidol (final concentration 10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[10]

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

Given the structural similarities to known serotonergic agents, the 5-HT2A receptor is another important target to investigate.[3][11]

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[12]

  • Radioligand: [³H]-Ketanserin.[3]

  • Non-specific Ligand: Unlabeled Ketanserin.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: Set up the reactions in triplicate as described in Protocol 1, using [³H]-Ketanserin as the radioligand and unlabeled Ketanserin (10 µM final concentration) for NSB.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination and Detection: Follow the same procedure as in Protocol 1.

Protocol 3: Dopamine D2 Receptor Binding Assay

The benzylpiperazine moiety is also present in several dopamine receptor ligands.[13][14]

Materials:

  • Receptor Source: Membranes from HEK cells stably expressing the human D2L receptor.[15]

  • Radioligand: [³H]-Spiperone.[2]

  • Non-specific Ligand: Haloperidol or unlabeled Spiperone.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Membrane Preparation: As described in Protocol 1.

  • Assay Setup: Set up the reactions in triplicate as described in Protocol 1, using [³H]-Spiperone as the radioligand and haloperidol (10 µM final concentration) for NSB.

  • Incubation: Incubate the plate at room temperature for 90 minutes.[2]

  • Termination and Detection: Follow the same procedure as in Protocol 1.

Data Analysis and Interpretation

Data Analysis Workflow Diagram:

G data Raw Data (CPM/DPM) Total Binding Non-Specific Binding Competition Data calc Calculations Specific Binding = Total - NSB % Inhibition = 100 * (1 - (Comp - NSB) / (Total - NSB)) data:f0->calc:f0 data:f1->calc:f0 data:f1->calc:f1 data:f2->calc:f1 calc:f0->calc:f1 plot Data Plotting Plot % Inhibition vs. log[Test Compound] calc:f1->plot fit Curve Fitting Non-linear regression (sigmoidal dose-response) plot->fit results Final Parameters IC50 Ki (Cheng-Prusoff) fit->results

Caption: Step-by-step data analysis for a competition binding assay.

  • Calculate Specific Binding: For each data point, subtract the average non-specific binding (NSB) counts per minute (CPM) or disintegrations per minute (DPM) from the average total binding CPM/DPM.

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the concentration of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Interpretation of Results:

The Ki value provides a measure of the binding affinity of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol for the tested receptor. A lower Ki value signifies a higher binding affinity. By comparing the Ki values across a panel of receptors, a selectivity profile for the compound can be established.

Hypothetical Data Presentation:

ReceptorRadioligandTest Compound Ki (nM)Hill Slope
Sigma-1 (σ1)[³H]-(+)-Pentazocinee.g., 15.5-1.02
Sigma-2 (σ2)[³H]-DTGe.g., 250.8-0.98
5-HT2A[³H]-Ketanserine.g., 89.3-1.10
D2[³H]-Spiperonee.g., >1000N/A

Note: The data presented in this table are for illustrative purposes only.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding Radioligand concentration is too high.Use a lower concentration of radioligand.
Insufficient washing.Increase the number and/or volume of washes.
Filter binding of the radioligand.Pre-soak filters in a solution like 0.5% polyethyleneimine.[17]
Low Specific Binding Low receptor density in the preparation.Use a richer source of receptors or a higher concentration of membrane protein.
Inactive receptor preparation.Prepare fresh membranes and store them properly at -80°C.
Inappropriate assay conditions.Optimize incubation time, temperature, and buffer composition.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent filtration or washing.Ensure the cell harvester is functioning correctly and that washing is uniform across all wells.

Advanced Techniques: A Brief Overview

While radioligand binding assays are the gold standard, non-radioactive methods are gaining popularity due to safety and disposal considerations. These include:

  • Fluorescence-Based Assays: These assays use fluorescently labeled ligands. Techniques like Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF) can be employed to measure ligand binding in a homogenous format, eliminating the need for a separation step.[18]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the kinetics of ligand binding (association and dissociation rates) in real-time.

Conclusion

The characterization of the receptor binding affinity of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a fundamental step in its pharmacological evaluation. The protocols and principles outlined in this guide provide a robust framework for conducting these essential experiments. By systematically assessing the binding of this compound to a panel of likely receptor targets, researchers can gain critical insights into its potential mechanism of action, selectivity, and therapeutic utility. A thorough understanding of the binding profile will undoubtedly pave the way for more informed and efficient drug development.

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC. (n.d.).
  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands | Journal of Medicinal Chemistry - ACS Publications. (2010, July 28).
  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8).
  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay - Benchchem. (n.d.).
  • An In-depth Technical Guide to the Dopamine D2 Receptor Binding Affinity of Ridazin (Thioridazine) - Benchchem. (n.d.).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications. (2021, May 21).
  • Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol - Benchchem. (n.d.).
  • Sigma Receptor Binding Assays - PubMed - NIH. (2015, December 8).
  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay - TW - Eurofins Discovery. (n.d.).
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1).
  • Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.).
  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers. (2020, March 12).
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program. (2012, December 25).
  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - Perelman School of Medicine at the University of Pennsylvania. (2022, December 15).
  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (n.d.).
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2014, March 25).
  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15).
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to Assessing the In Vitro Toxicity and Safety Profile of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The piperazine moiety is a prevalent scaffold in medicinal chemistry, contributing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine moiety is a prevalent scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities. [4-(4-Benzylpiperazin-1-yl)phenyl]methanol represents a novel entity within this class, and a thorough understanding of its safety profile is paramount for any further therapeutic development. This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound. Given the limited publicly available data on this specific molecule, we draw upon the established toxicological profiles of related benzylpiperazine and piperazine derivatives to inform a robust, multi-tiered testing strategy. This document outlines detailed protocols for evaluating cytotoxicity, genotoxicity, and key mechanistic pathways—including oxidative stress, mitochondrial dysfunction, and apoptosis—to construct a comprehensive in vitro safety profile.

Introduction: The Scientific Imperative for a Comprehensive In Vitro Safety Assessment

The journey of a novel chemical entity from discovery to potential clinical application is contingent upon a rigorous evaluation of its safety and toxicity. For [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a compound featuring the benzylpiperazine pharmacophore, this assessment is particularly critical. While this structural motif is associated with various therapeutic activities, including anticancer and neuroprotective properties, some derivatives, such as N-benzylpiperazine (BZP), have demonstrated neurotoxic and cytotoxic effects[1][2]. Therefore, a proactive and comprehensive in vitro toxicological evaluation is not merely a regulatory formality but a scientific necessity to identify potential liabilities early in the development process.

This guide is structured to provide a logical, tiered approach to the in vitro safety assessment of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. We will begin with foundational cytotoxicity assays to determine the concentration range over which the compound affects cell viability. Subsequently, we will delve into more specific endpoints, including genotoxicity and key mechanistic indicators of cellular stress. Each recommended assay is accompanied by a detailed, step-by-step protocol, the scientific rationale for its inclusion, and the expected data output.

Foundational Cytotoxicity Assessment: Establishing a Toxicity Threshold

The initial step in characterizing the toxic potential of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is to determine its effect on cell viability across a range of concentrations. This is crucial for identifying the IC50 (half-maximal inhibitory concentration) and for selecting appropriate, sub-lethal concentrations for subsequent mechanistic studies. A multi-assay approach is recommended to mitigate the risk of compound interference with a single detection method and to gain a more holistic view of cytotoxicity.

Recommended Cell Lines

A panel of cell lines should be selected to represent different tissue types, including those relevant to the intended therapeutic target and common sites of drug-induced toxicity. A suggested starting panel includes:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential hepatotoxicity[3][4].

  • SH-SY5Y (Human Neuroblastoma): Relevant for evaluating potential neurotoxicity, a known concern for some benzylpiperazine derivatives[1].

  • HEK293 (Human Embryonic Kidney): A common cell line for general cytotoxicity screening.

  • A relevant cancer cell line panel (e.g., MCF-7 for breast cancer, A549 for lung cancer): If the compound is being investigated for anticancer properties, its cytotoxic effects on relevant cancer cell lines should be assessed[5].

Cytotoxicity Assays

A combination of at least two of the following assays is recommended:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of cell metabolic activity.

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity of the lysosomal membrane.

The use of multiple assays with different endpoints provides a more robust assessment of cytotoxicity. For instance, a compound might not affect mitochondrial activity (MTT assay) but could compromise membrane integrity (LDH assay).

Experimental Protocols: Foundational Cytotoxicity

MTT Assay Protocol[6][7][8][9][10]
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol[1][11][12][13][14]
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and vehicle controls.

Data Presentation: Cytotoxicity Profile

Cell LineAssayIncubation Time (h)IC50 (µM)
HepG2MTT24
48
72
LDH24
48
72
SH-SY5YMTT24
48
72
LDH24
48
72
HEK293MTT24
48
72
LDH24
48
72

Genotoxicity Assessment: Investigating DNA Damage Potential

Assessing the genotoxic potential of a compound is a critical component of its safety evaluation. Genotoxicity can lead to mutations and chromosomal damage, which are implicated in carcinogenesis.

Recommended Assays
  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells[4][6][7][8].

  • In Vitro Micronucleus Assay: Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events by quantifying the formation of micronuclei in the cytoplasm of dividing cells[9][10][11][12][13].

Experimental Protocols: Genotoxicity

Alkaline Comet Assay Protocol[4][15][16][17][18]
  • Cell Treatment: Treat cells with sub-lethal concentrations of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide or etoposide).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.

In Vitro Micronucleus Assay Protocol[19][20][21][22][23]
  • Cell Treatment: Treat cells with a range of concentrations of the test compound, with and without metabolic activation (S9 fraction), for a period equivalent to 1.5-2 cell cycles.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Visualization: Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_comet Comet Assay cluster_micronucleus Micronucleus Assay Comet_Treat Cell Treatment Comet_Embed Embed in Agarose Comet_Treat->Comet_Embed Comet_Lysis Lysis Comet_Embed->Comet_Lysis Comet_Electro Electrophoresis Comet_Lysis->Comet_Electro Comet_Stain Staining Comet_Electro->Comet_Stain Comet_Analyze Image Analysis Comet_Stain->Comet_Analyze Micro_Treat Cell Treatment (+/- S9) Micro_CytoB Add Cytochalasin B Micro_Treat->Micro_CytoB Micro_Harvest Harvest & Fix Micro_CytoB->Micro_Harvest Micro_Stain Staining Micro_Harvest->Micro_Stain Micro_Score Microscopic Scoring Micro_Stain->Micro_Score Micro_Analyze Data Analysis Micro_Score->Micro_Analyze

Caption: Workflow for Genotoxicity Assessment.

Mechanistic Toxicology: Unraveling the "Why"

Understanding the underlying mechanisms of toxicity is crucial for risk assessment and can guide further compound optimization. Based on the known effects of related piperazine compounds, key areas to investigate include oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.

Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

  • ROS Production Assay (e.g., ROS-Glo™ H₂O₂ Assay): Directly measures the levels of hydrogen peroxide, a key ROS[1][3][14][15][16].

  • Glutathione (GSH) Depletion Assay (e.g., GSH/GSSG-Glo™ Assay): Measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key intracellular antioxidant[2][17][18][19][20].

Mitochondrial Dysfunction

The mitochondrion is a common target for drug-induced toxicity.

  • Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1 Assay): JC-1 is a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and remains as monomers in the cytoplasm of cells with depolarized mitochondria (green fluorescence)[21][22][23].

Apoptosis Induction

Apoptosis, or programmed cell death, is a common consequence of cellular damage.

  • Caspase Activity Assay (e.g., Caspase-Glo® 3/7 Assay): Measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade[24][25][26][27][28].

Experimental Protocols: Mechanistic Toxicology

ROS Production (ROS-Glo™) Assay Protocol[1][3][24][25][26]
  • Cell Seeding and Treatment: Plate cells and treat with sub-lethal concentrations of the compound for various time points (e.g., 1, 3, 6, 24 hours).

  • Substrate Addition: Add the ROS-Glo™ H₂O₂ Substrate to the cells.

  • Incubation: Incubate as per the manufacturer's protocol.

  • Detection Reagent Addition: Add the ROS-Glo™ Detection Solution.

  • Luminescence Measurement: Read the luminescent signal, which is proportional to the H₂O₂ concentration.

Mitochondrial Membrane Potential (JC-1) Assay Protocol[5][31][32][33][34]
  • Cell Seeding and Treatment: Treat cells with the compound for an appropriate duration.

  • JC-1 Staining: Incubate the cells with the JC-1 dye.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at both green (∼529 nm) and red (∼590 nm) emission wavelengths using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Caspase-3/7 Activity (Caspase-Glo® 3/7) Assay Protocol[35][36][37][38][39]
  • Cell Seeding and Treatment: Treat cells with the compound for various time points.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Read the luminescent signal, which is proportional to the amount of active caspase-3/7.

Visualization: Potential Mechanistic Pathways

Toxicity_Pathways Compound [4-(4-Benzylpiperazin-1-yl)phenyl]methanol ROS Increased ROS Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito GSH GSH Depletion ROS->GSH ROS->Mito MMP Decreased MMP Mito->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential Mechanisms of Compound-Induced Toxicity.

Conclusion and Future Directions

This technical guide provides a comprehensive, multi-faceted approach to characterizing the in vitro toxicity and safety profile of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. By systematically evaluating cytotoxicity, genotoxicity, and key mechanistic pathways, researchers can build a robust dataset to inform go/no-go decisions in the drug development pipeline. The data generated from these assays will be instrumental in identifying potential liabilities, understanding the compound's mechanism of toxicity, and guiding the design of safer, more efficacious analogues. A thorough in vitro toxicological assessment, as outlined in this whitepaper, is an indispensable step towards the responsible development of novel therapeutic agents.

References

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL not available)
  • Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and... | Download Scientific Diagram - ResearchGate. [Link]

  • GSH/GSSG-Glo™ Assay Protocol - Promega. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. [Link]

  • Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity - PubMed. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex - Evotec. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed. [Link]

  • Caspase 3/7 Activity | Protocols.io. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. [Link]

  • Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. [Link]

  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega. [Link]

  • LDH cytotoxicity assay - Protocols.io. [Link]

  • FAQ: ROS-Glo™ H2O2 Assay - Promega. [Link]

  • OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. [Link]

  • DB-ALM Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

  • ROS detection in a cell-based format using the Promega ROS-Glo™ assay - BMG Labtech. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. [Link]

  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity - RE-Place. [Link]

  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing - Agilent. [Link]

  • Gsh-Glo™ Glutathione Assay - Emulate. [Link]

  • (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131 - ResearchGate. [Link]

  • Comet Assay. [Link]

  • 3.4.3. Neutral Red Uptake Assay - Bio-protocol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The describe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with a palladium-catalyzed Buchwald-Hartwig amination to form the key intermediate, 4-(4-benzylpiperazin-1-yl)benzaldehyde. This is followed by a selective reduction of the aldehyde functionality using sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also in-depth explanations of the chemical principles, safety considerations, and characterization techniques that ensure a reliable and reproducible outcome.

Introduction and Synthetic Strategy

The N-arylpiperazine motif is a privileged scaffold in modern pharmacology, present in numerous FDA-approved drugs.[1][2] The title compound, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, incorporates this key feature along with a versatile benzyl alcohol moiety, making it an important intermediate for further chemical elaboration.

The synthetic approach detailed herein was designed for efficiency, high yield, and operational simplicity. The overall transformation is depicted below:

Synthetic Scheme: Step 1: Buchwald-Hartwig Amination 4-Bromobenzaldehyde + 1-Benzylpiperazine → 4-(4-Benzylpiperazin-1-yl)benzaldehyde

Step 2: Selective Aldehyde Reduction

4-(4-Benzylpiperazin-1-yl)benzaldehyde → [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

The first step employs a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. [3]This method is favored over traditional techniques like nucleophilic aromatic substitution due to its broad substrate scope, high functional group tolerance, and typically superior yields. [1][3]The second step involves the reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups. [4][5][6]

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial reaction setup to the isolation and purification of the final product.

G cluster_0 Part A: Synthesis of Aldehyde Intermediate cluster_1 Part B: Synthesis of Final Product A1 Combine 4-Bromobenzaldehyde, 1-Benzylpiperazine, Pd Catalyst, Ligand, and Base in Toluene A2 Inert Atmosphere Purge (N₂ or Ar) A1->A2 A3 Heat Reaction Mixture (e.g., 100-110 °C) A2->A3 A4 Monitor by TLC A3->A4 A5 Reaction Cooldown A4->A5 A6 Aqueous Workup (Filtration & Extraction) A5->A6 A7 Purification (Column Chromatography) A6->A7 A8 Intermediate: 4-(4-Benzylpiperazin-1-yl)benzaldehyde A7->A8 B1 Dissolve Aldehyde Intermediate in Methanol A8->B1 Proceed to Part B B2 Cool to 0 °C (Ice Bath) B1->B2 B3 Portion-wise Addition of Sodium Borohydride (NaBH₄) B2->B3 B4 Stir at Room Temp B3->B4 B5 Quench Reaction (e.g., with Water or Acetone) B4->B5 B6 Solvent Removal (Rotary Evaporation) B5->B6 B7 Aqueous Workup & Extraction B6->B7 B8 Purification (Recrystallization) B7->B8 B9 Final Product: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol B8->B9

Caption: Overall synthetic workflow from starting materials to the final alcohol product.

Materials and Methods

Reagents and Solvents

All reagents should be purchased from reputable chemical suppliers and used as received unless otherwise noted.

ReagentFormulaM.W. ( g/mol )Grade
4-BromobenzaldehydeC₇H₅BrO185.02≥99%
1-BenzylpiperazineC₁₁H₁₆N₂176.26≥98%
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.72Catalyst Grade
XPhosC₃₃H₄₃P478.66Ligand Grade
Sodium tert-butoxideC₄H₉NaO96.10≥98%
TolueneC₇H₈92.14Anhydrous
Sodium BorohydrideNaBH₄37.83≥98%
MethanolCH₄O32.04ACS Grade
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesN/AN/AACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37Laboratory Grade
Deionized WaterH₂O18.02N/A
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox (recommended for catalyst handling)

  • Glass funnels, separatory funnel

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Flash column chromatography setup

  • Ice bath

  • Standard laboratory glassware and consumables

Detailed Synthesis Protocol

PART A: Synthesis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde
  • Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (5.55 g, 30.0 mmol), 1-benzylpiperazine (5.82 g, 33.0 mmol, 1.1 eq), and sodium tert-butoxide (4.04 g, 42.0 mmol, 1.4 eq).

  • Catalyst Addition: In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.275 g, 0.30 mmol, 1 mol%) and XPhos (0.345 g, 0.72 mmol, 2.4 mol%). This step is best performed in a glovebox or under a positive flow of inert gas to minimize catalyst decomposition. Add the catalyst and ligand to the reaction flask.

  • Solvent Addition and Degassing: Add 100 mL of anhydrous toluene to the flask. Seal the flask and purge the system with nitrogen or argon for 15 minutes while stirring. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The starting materials should be consumed within 4-8 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 50 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford 4-(4-benzylpiperazin-1-yl)benzaldehyde as a pale yellow solid.

PART B: Synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol
  • Reaction Setup: To a 250 mL round-bottom flask, add the 4-(4-benzylpiperazin-1-yl)benzaldehyde (7.36 g, 25.0 mmol) from Part A and 125 mL of methanol. Stir the mixture until the solid is fully dissolved.

  • Reduction: Place the flask in an ice bath and cool the solution to 0 °C. While maintaining the temperature, add sodium borohydride (NaBH₄, 1.42 g, 37.5 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is critical to control the exothermic reaction and prevent the evolution of hydrogen gas from becoming too rapid. [7][8]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde spot has completely disappeared.

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly add 20 mL of deionized water to quench any unreacted NaBH₄. A few drops of acetone can also be used for this purpose.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with two additional 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness on a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or isopropanol to yield [4-(4-benzylpiperazin-1-yl)phenyl]methanol as a white crystalline solid.

Mechanistic Rationale

The reduction of an aldehyde to a primary alcohol by sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. [4][9][10]The BH₄⁻ anion serves as a source of hydride. [5]The mechanism involves an initial attack on the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This creates a tetracoordinate borate-alkoxide intermediate. Subsequent protonation of the resulting alkoxide, typically by the protic solvent (methanol in this case), yields the final alcohol product. [9][11]

Quantitative Data Summary

StepCompoundM.W. ( g/mol )Amount (mmol)Mass (g)EquivalentsExpected Yield
A 4-Bromobenzaldehyde185.0230.05.551.0N/A
1-Benzylpiperazine176.2633.05.821.1N/A
Sodium tert-butoxide96.1042.04.041.4N/A
Intermediate Aldehyde 294.40 - - - 80-90%
B Intermediate Aldehyde294.4025.07.361.0N/A
Sodium Borohydride37.8337.51.421.5N/A
Final Product 296.41 - - - 90-98%

Characterization and Validation

  • 4-(4-Benzylpiperazin-1-yl)benzaldehyde:

    • Appearance: Pale yellow solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, -CHO), 7.75 (d, J=8.8 Hz, 2H, Ar-H), 7.38 – 7.25 (m, 5H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 3.60 (s, 2H, -CH₂Ph), 3.45 (t, J=5.0 Hz, 4H, piperazine-H), 2.65 (t, J=5.0 Hz, 4H, piperazine-H).

    • MS (ESI+): m/z 295.18 [M+H]⁺.

  • [4-(4-Benzylpiperazin-1-yl)phenyl]methanol:

    • Appearance: White crystalline solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.38 – 7.25 (m, 7H, Ar-H), 6.92 (d, J=8.6 Hz, 2H, Ar-H), 4.62 (s, 2H, -CH₂OH), 3.58 (s, 2H, -CH₂Ph), 3.20 (t, J=5.0 Hz, 4H, piperazine-H), 2.62 (t, J=5.0 Hz, 4H, piperazine-H).

    • ¹³C NMR (100 MHz, CDCl₃): δ 150.8, 137.9, 134.5, 129.3, 128.3, 127.6, 127.2, 116.2, 65.2, 63.1, 53.2, 49.0.

    • MS (ESI+): m/z 297.20 [M+H]⁺.

Safety and Handling

  • General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times. [7]* Palladium Catalysts: Palladium compounds are toxic and should be handled with care, preferably in a glovebox or contained environment to avoid inhalation of fine powders.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or protic solvents like methanol. [12]It is also toxic if swallowed or in contact with skin. Add it slowly and in a controlled manner. Do not store in glass containers that can be sealed tightly, as pressure from hydrogen gas evolution could cause a rupture. [13]An emergency shower and eyewash station should be readily accessible. [8]* Solvents: Toluene and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Masterson, D.S. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Organic Chemistry Tutor. [Link]

  • Organic Syntheses. 1-benzylpiperazine. Org. Synth. 1953, 33, 7. [Link]

  • Rhodium.ws. Synthesis of 1-Benzylpiperazine (BzP/A2). Designer-Drug.com. [Link]

  • Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Dunn, T. B., et al. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(21), 5608-5611. [Link]

  • University of Washington. Sodium Borohydride SOP. [Link]

  • Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2021). Synthesis of 4‐(4′‐Arylpiperazinyl)phenylalanine Derivatives and Drug Conjugates via Buchwald–Hartwig Amination. [Link]

  • Lacivita, E., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Molecules, 23(11), 2939. [Link]

  • Google Patents. (2005). Process for preparing N-benzyl piperazine. CN1634901A.
  • European Monitoring Centre for Drugs and Drug Addiction. (2018). BZP/piperazines drug profile. [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

Sources

Application

Application Note: HPLC-ESI-MS/MS Method Development for the Quantification of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Introduction and Analytical Challenges[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a complex basic molecule characterized by a piperazine core flanked by a lipophilic benzyl group and a polar phenylmethanol moiety. Quan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a complex basic molecule characterized by a piperazine core flanked by a lipophilic benzyl group and a polar phenylmethanol moiety. Quantifying such structurally diverse basic analytes in biological matrices (e.g., human plasma) presents significant analytical challenges.

The primary hurdle in liquid chromatography (LC) of piperazine derivatives is their high basicity (pKa ~8.5–9.0). At neutral pH, the protonated secondary and tertiary amines interact strongly with unendcapped, ionized silanol groups (Si-O⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction leads to severe chromatographic peak tailing, poor resolution, and reduced signal-to-noise (S/N) ratios[1].

This application note details a robust, high-throughput HPLC-ESI-MS/MS methodology specifically optimized for the accurate quantification of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol. By integrating rational stationary phase selection with precise mobile phase pH control, this protocol ensures a self-validating, highly reproducible system suitable for pharmacokinetic (PK) and drug development workflows.

Method Development Rationale (E-E-A-T)

To establish a highly reliable and sensitive assay, every parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selection: Why a Biphenyl Column?

While standard C18 columns rely purely on hydrophobic (dispersive) interactions,[4-(4-Benzylpiperazin-1-yl)phenyl]methanol contains two distinct aromatic systems (the benzyl ring and the phenyl ring). Utilizing a Biphenyl stationary phase introduces π−π interactions. This orthogonal retention mechanism enhances the separation of the target analyte from early-eluting polar endogenous matrix components (e.g., plasma phospholipids), significantly reducing matrix-induced ion suppression in the MS source. Furthermore, utilizing a fully end-capped particle minimizes residual silanol activity.

Mobile Phase Optimization: The Role of Formic Acid

The piperazine nitrogens are highly basic. If analyzed at a neutral pH, they will ion-pair with negatively charged silanols on the silica surface, resulting in severe peak tailing via a cation-exchange mechanism[2]. Adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves a dual purpose:

  • Chromatographic Peak Shape: It lowers the mobile phase pH to ~2.7. At this pH, the majority of surface silanols (pKa ~3.5–4.8) are protonated and neutralized, effectively shutting down the secondary cation-exchange interactions and yielding sharp, symmetrical peaks[1].

  • Ionization Efficiency: As a volatile proton donor, formic acid ensures the basic piperazine nitrogens are fully protonated ( [M+H]+ ) prior to entering the Electrospray Ionization (ESI) source, maximizing MS sensitivity[1].

MS/MS Fragmentation Strategy

The exact mass of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is 282.1732 Da, yielding a robust precursor ion at m/z 283.2 in ESI positive mode. Collision-induced dissociation (CID) of benzylpiperazine derivatives predictably results in the cleavage of the carbon-nitrogen bond at the benzyl position. This generates a highly stable benzyl cation at m/z 91.1 [3], which serves as the primary quantifier ion. The neutral loss of the benzyl radical leaves the piperazine-phenylmethanol fragment at m/z 192.1 , utilized as a secondary qualifier ion to ensure strict peak purity.

Mandatory Visualizations

Method Development Workflow

MethodDev A 1. Physicochemical Profiling pKa ~8.8, LogP ~2.5 B 2. Stationary Phase Selection Biphenyl Column (π-π interactions) A->B C 3. Mobile Phase Optimization 0.1% Formic Acid (Suppress Silanols) B->C D 4. MS/MS Tuning (ESI+) MRM: 283.2 → 91.1 C->D E 5. Method Validation Accuracy, Precision, Matrix Effects D->E

Fig 1. Sequential LC-MS/MS method development workflow for benzylpiperazine derivatives.

Sample Preparation Workflow

SamplePrep S1 Plasma Aliquot (50 µL) S2 Spike IS (10 µL) S1->S2 S3 Protein Ppt. (150 µL ACN) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Supernatant to LC-MS S4->S5

Fig 2. High-throughput protein precipitation (PPT) workflow for plasma sample preparation.

Proposed MS/MS Fragmentation Pathway

Fragmentation M Precursor Ion [M+H]+ m/z 283.2 F1 Quantifier Ion Benzyl Cation m/z 91.1 M->F1 Benzyl-N Cleavage F2 Qualifier Ion Product m/z 192.1 M->F2 Loss of Benzyl Radical

Fig 3. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols

Sample Preparation (Protein Precipitation)

To ensure a self-validating extraction, a deuterated internal standard (IS) must be spiked into every sample to correct for variable extraction recoveries and matrix-induced ion suppression.

  • Aliquot: Transfer 50 µL of human plasma (blank, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Internal Standard: Add 10 µL of IS working solution (e.g.,[4-(4-Benzylpiperazin-1-yl)phenyl]methanol-d5 at 100 ng/mL) and vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins.

  • Agitation: Vortex vigorously for 2 minutes at 1,500 rpm.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Vortex to mix (diluting the organic content prevents solvent-effect peak distortion during injection).

Self-Validating Protocol Design (System Suitability & QC)

Before analyzing unknown samples, the system must validate its own performance:

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) standard six times. The run is only valid if the peak area %RSD is < 5%, retention time shift is < 0.1 min, and the peak tailing factor ( Tf​ ) is ≤ 1.5.

  • Carryover Check: Inject a double-blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ). Analyte signal must be < 20% of the LLOQ signal.

  • Bracketing QCs: Low, Mid, and High Quality Control (QC) samples must be interspersed every 20 unknown samples to verify continuous assay accuracy.

Quantitative Data & Instrument Parameters

Table 1: Liquid Chromatography (LC) Conditions
ParameterSetting / Value
Column Biphenyl, 50 × 2.1 mm, 1.7 µm (Fully End-capped)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.45 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0095.05.0
0.5095.05.0
2.5010.090.0
3.5010.090.0
3.6095.05.0
5.0095.05.0
Table 3: Mass Spectrometry (MS/MS) Parameters
ParameterSetting / Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Analyte MRM (Quantifier) m/z 283.2 → 91.1 (Collision Energy: 25 eV)
Analyte MRM (Qualifier) m/z 283.2 → 192.1 (Collision Energy: 18 eV)
Table 4: Method Validation Summary (ICH M10 Guidelines)
Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 1000 ng/mL R2≥0.995
LLOQ 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (%CV) 2.4% – 6.1% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.5% ± 15% ( ± 20% at LLOQ)
Matrix Effect (IS Normalized) 94.5%85% – 115%

References

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma Journal of Forensic Sciences[Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters MDPI - Molecules[Link]

  • Why Acid? - The Role of Formic Acid in Suppressing Silanol Interactions in LC-MS Separation Science[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid? Waters Corporation Knowledge Base[Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing [4-(4-Benzylpiperazin-1-yl)phenyl]methanol as a Pharmaceutical Building Block

Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds.[1][2] This document provides a detailed guide for researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds.[1][2] This document provides a detailed guide for researchers and drug development professionals on the effective utilization of a key derivative, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (herein referred to as BPM ). BPM is a versatile building block, particularly valuable in the synthesis of antihistamines, anti-inflammatory agents, and other CNS-active compounds.[1][3][4] We will explore its physicochemical properties, core synthetic transformations with detailed, field-proven protocols, and its application in the context of drug discovery, with a focus on histamine H1 receptor antagonists.

Introduction: The Strategic Value of BPM in Drug Discovery

The benzylpiperazine moiety is a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[1] Its structural rigidity and the basic nature of its nitrogen atoms allow for precise interactions with receptor sites, often leading to improved pharmacokinetic profiles like enhanced solubility and bioavailability.[1]

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPM) capitalizes on this scaffold by incorporating a reactive benzylic alcohol. This functional group serves as a versatile handle for synthetic elaboration, enabling chemists to readily introduce a wide range of pharmacophoric groups through well-established reactions. The primary alcohol can be easily converted into ethers, esters, aldehydes, or carboxylic acids, providing a direct route to diverse chemical libraries for structure-activity relationship (SAR) studies. Its most notable application lies in the synthesis of second-generation antihistamines, such as analogues of Cetirizine, where the core structure is crucial for potent H1 receptor antagonism.[4][5]

Physicochemical Properties & Handling

Properly understanding the characteristics of a building block is critical for successful and reproducible synthesis.

PropertyValueSource / Notes
CAS Number 24169-37-3---
Molecular Formula C₁₈H₂₂N₂O---
Molecular Weight 282.38 g/mol ---
Appearance White to off-white solidTypical observation
Solubility Soluble in Methanol, Chloroform, DMF, THF. Sparingly soluble in water.General for similar structures
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard laboratory practice

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for complete hazard information before use.

Core Synthetic Applications & Protocols

The benzylic alcohol of BPM is the primary site of synthetic manipulation. Below are detailed protocols for two of its most fundamental and high-impact transformations: O-Alkylation to form ethers and Oxidation to form the corresponding aldehyde.

Synthetic Workflow Overview

The following diagram illustrates the central role of BPM as a launchpad for creating more complex derivatives.

G cluster_0 Synthetic Transformations BPM [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPM) Alkylation O-Alkylation (Williamson Ether Synthesis) BPM->Alkylation R-X, Base Oxidation Oxidation BPM->Oxidation Mild Oxidant Ether Ether Derivatives (e.g., Cetirizine analogues) Alkylation->Ether Aldehyde Benzaldehyde Derivative Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation

Caption: Synthetic pathways originating from the BPM building block.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

Principle: This protocol describes the synthesis of ether derivatives, a key step in creating analogues of the antihistamine Cetirizine.[5] The Williamson ether synthesis is a robust Sₙ2 reaction where an alkoxide, generated by deprotonating the alcohol of BPM with a strong base, acts as a nucleophile to displace a leaving group from an alkyl halide.[6][7]

Materials:

  • [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPM) (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl 2-bromoacetate) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add BPM (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the BPM in anhydrous DMF (approx. 10 mL per mmol of BPM).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 equiv) portion-wise to the stirred solution.

    • Scientist's Note: The use of NaH, a strong, non-nucleophilic base, is crucial for the complete and irreversible deprotonation of the benzylic alcohol to form the sodium alkoxide.[6][7] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide. The evolution of hydrogen gas should cease.

  • Nucleophilic Attack: Cool the reaction mixture back down to 0 °C. Add a solution of the alkyl halide (1.2 equiv) in a small volume of anhydrous DMF dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (BPM) is consumed.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.[6]

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash successively with water and then brine to remove residual DMF and inorganic salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure ether product.

Protocol 2: Selective Oxidation to the Aldehyde

Principle: The selective oxidation of a primary benzylic alcohol to an aldehyde, without over-oxidation to the carboxylic acid, is a critical transformation.[8] The resulting aldehyde is a valuable intermediate for reductive amination, Wittig reactions, and other C-C bond-forming reactions. This protocol utilizes a mild, modern photochemical method.[9]

Materials:

  • [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPM) (1.0 equiv)

  • Eosin Y (0.01 equiv, 1 mol%)

  • Acetonitrile (MeCN)

  • Oxygen (O₂) balloon

  • Blue LED light source (e.g., 460 nm)

Procedure:

  • Reaction Setup: In a standard glass vial equipped with a magnetic stir bar, dissolve BPM (1.0 equiv) and Eosin Y (0.01 equiv) in acetonitrile.

  • Atmosphere Exchange: Seal the vial with a septum and purge with oxygen gas from a balloon for 5 minutes. Leave the balloon attached to maintain a positive pressure of O₂.

  • Photocatalysis: Place the vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

    • Scientist's Note: Eosin Y acts as a photocatalyst. Upon irradiation with blue light, it enters an excited state capable of activating molecular oxygen and initiating the oxidation of the alcohol via a hydrogen atom transfer mechanism.[9] This metal-free method is environmentally benign compared to traditional heavy-metal oxidants.[9][10]

  • Reaction Monitoring: Continue irradiation and stirring at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by silica gel column chromatography to isolate the desired aldehyde.

Application Case Study: H1 Receptor Antagonism

Many potent second-generation antihistamines, like Cetirizine, are piperazine derivatives.[4][11] These drugs act as inverse agonists or antagonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[11]

Mechanism of Action:

  • Allergen Exposure: An allergen cross-links IgE antibodies on the surface of mast cells.[11]

  • Histamine Release: This triggers degranulation and the release of histamine.[11]

  • H1 Receptor Activation: Histamine binds to H1 receptors on target cells (e.g., in the vasculature, bronchi, and nerves).

  • Signaling Cascade: The activated H1 receptor (a Gq/11-coupled receptor) activates Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. This leads to an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC).[12][13]

  • Physiological Response: This cascade results in the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability, itching, and bronchoconstriction.[11]

  • Antagonist Action: A BPM-derived antagonist binds to the H1 receptor, stabilizing its inactive conformation and blocking histamine from binding. This prevents the downstream signaling cascade and alleviates allergic symptoms.[11][13][14]

G cluster_0 Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates H1R_active->H1R_inactive Blocked Gq Gq Protein H1R_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_inactive Binds Antagonist BPM-Derived Antagonist Antagonist->H1R_inactive Binds & Stabilizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Activate PKC DAG->PKC Response Allergic Response (Vasodilation, Itching, etc.) Ca_release->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

Conclusion

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a high-value, versatile building block for pharmaceutical research and development. Its strategic importance is underscored by its direct applicability in synthesizing compounds targeting the central nervous system, particularly second-generation antihistamines. The reactive benzylic alcohol provides a reliable synthetic handle for library development and lead optimization. The protocols detailed herein offer robust and reproducible methods for the key transformations of O-alkylation and oxidation, empowering chemists to efficiently explore the vast chemical space accessible from this pivotal intermediate.

References

  • Shi, Y., et al. (2019). Histamine H1-receptor antagonists with immunomodulating activities: potential use for modulating T helper type 1 (Th1)/Th2 cytokine imbalance and inflammatory responses in allergic diseases. Cellular & Molecular Immunology. Available at: [Link]

  • Wikipedia. H1 antagonist. Wikipedia. Available at: [Link]

  • Mizuguchi, H., et al. (2011). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Journal of Pharmacological Sciences. Available at: [Link]

  • Matsubara, M., et al. (2005). Histamine H1 Receptor Antagonist Blocks Histamine-Induced Proinflammatory Cytokine Production Through Inhibition of Ca2+-dependent Protein Kinase C, Raf/MEK/ERK and IKK/I Kappa B/NF-kappa B Signal Cascades. Biochemical Pharmacology. Available at: [Link]

  • Li, Z., et al. (2017). Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Chemistry - An Asian Journal. Available at: [Link]

  • GlycoPOD. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Available at: [Link]

  • Wang, C., et al. (2012). Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. Journal of the American Chemical Society. Available at: [Link]

  • Manjunatha, S., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Letters in Drug Design & Discovery. Available at: [Link]

  • Organic Syntheses. (2019). Benzylation of Alcohols Using 2-Benzyloxy-1-methylpyridinium Triflate. Organic Syntheses. Available at: [Link]

  • Sawaikar, R., & Desai, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Sadeghi, S., et al. (2011). Solvent free oxidation of benzyl alcohol and its derivatives into corresponding aldehydes on nano structured ZnO as catalyst. International Journal of ChemTech Research. Available at: [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2026). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. ResearchGate. Available at: [Link]

  • Reitti, M., & Olofsson, B. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemical Substance Information. [2-(4-BENZYLPIPERAZIN-1-YL)PHENYL]METHANOL. Chemical Substance Information. Available at: [Link]

  • Chauke, V., et al. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • Gecen, Z., et al. (2020). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Catalysts. Available at: [Link]

  • Das, D., & Deka, D. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series. Available at: [Link]

  • Li, J., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Higher Education Press. Available at: [Link]

  • Pharmaffiliates. Cetirizine Related Compound G. Pharmaffiliates. Available at: [Link]

  • Priteshkumar, P., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. Available at: [Link]

Sources

Application

NMR Spectroscopy Characterization Protocol for[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Structural Context The compound [4-(4-Benzylpiperazin-1-yl)phenyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Structural Context

The compound [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (Chemical Formula: C18H22N2O; MW: 282.38 g/mol ) is a critical synthetic intermediate and pharmacophore building block. The 1-arylpiperazine structural motif is highly prevalent in central nervous system (CNS) therapeutics, particularly D2/D3 receptor ligands[1], and has emerging applications in osteoclastogenesis inhibitors for bone-related diseases[2].

A frequent analytical challenge during the synthesis of this molecule is distinguishing the desired para-substituted (1,4-isomer) product from its ortho-substituted counterpart (e.g., CAS 261178-24-9). This application note provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously characterize the 1,4-substitution pattern, map the piperazine connectivity, and validate the presence of the hydroxymethyl group.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data, the following protocol integrates causality-driven experimental choices with built-in validation checkpoints.

Step 1: Solvent Selection and Sample Preparation
  • Causality: The free base of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is highly lipophilic due to the benzylpiperazine moiety. Deuterated chloroform (CDCl₃) is the optimal solvent because it provides excellent solubility and lacks exchangeable protons, allowing for the clear observation of the hydroxymethyl –OH signal[3].

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Validation Checkpoint: Ensure the solution is completely particulate-free. Undissolved particles will distort the magnetic field homogeneity (shimming), leading to broadened peaks and loss of the critical J-coupling resolution needed to identify the para-substituted aromatic ring.

Step 2: 1D NMR Acquisition (¹H and ¹³C)
  • Procedure: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence, 16–32 scans, and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling (e.g., waltz16), 512–1024 scans, and a D1 of 2 seconds.

  • Validation Checkpoint (The D₂O Shake): The hydroxyl proton (–OH) chemical shift is concentration- and temperature-dependent, typically appearing as a broad singlet around 1.60 ppm. To validate this assignment, add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of the peak at ~1.60 ppm confirms its identity as the exchangeable hydroxyl proton.

Step 3: 2D NMR Suite for Connectivity (COSY, HSQC, HMBC)
  • Procedure: If ¹D spectra exhibit overlapping aliphatic signals (common in piperazine derivatives), acquire ¹H-¹H COSY to map the piperazine ring spin systems, ¹H-¹³C HSQC for direct carbon-proton assignments, and ¹H-¹³C HMBC to confirm the linkages between the benzyl group, piperazine ring, and central phenyl ring[4].

Structural Elucidation Workflow

NMR_Elucidation A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to Magnet C 2D NMR Suite (Connectivity) B->C Identify Overlaps D 1H-1H COSY Resolve piperazine C->D E 1H-13C HSQC Map protons to carbons C->E F 1H-13C HMBC Confirm 1,4-substitution C->F G Final Structural Verification D->G E->G F->G

Caption: Workflow for the NMR structural elucidation of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

¹H NMR Spectral Analysis & Mechanistic Insights

The ¹H NMR spectrum is defined by three distinct regions: the aromatic protons, the aliphatic piperazine/linker protons, and the exchangeable hydroxyl proton.

Mechanistic Insight (The AA'BB' System): The central phenyl ring is 1,4-disubstituted with an electron-donating piperazine group and a relatively neutral/slightly withdrawing hydroxymethyl group. The nitrogen of the piperazine donates electron density into the ring via resonance, strongly shielding the ortho protons, shifting them upfield to ~6.90 ppm. The protons ortho to the hydroxymethyl group are less shielded and resonate at ~7.25 ppm. This creates a classic AA'BB' pseudo-doublet pattern (two doublets with J ≈ 8.6 Hz), which is the definitive proof of the 1,4-isomer[1].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.35 – 7.25Multiplet (m)5H-Benzyl aromatic protons (Ar-H)
7.25Doublet (d)2H8.6Central Ar-H (ortho to -CH₂OH)
6.90Doublet (d)2H8.6Central Ar-H (ortho to piperazine)
4.60Singlet (s)2H-Hydroxymethyl (-CH₂OH)
3.55Singlet (s)2H-Benzyl methylene (Ph-CH₂-N)
3.20Triplet (t)4H5.0Piperazine CH₂ (attached to central Ar)
2.60Triplet (t)4H5.0Piperazine CH₂ (attached to Benzyl)
1.60Broad singlet (br s)1H-Hydroxyl (-OH, D₂O exchangeable)

Note: Total integration must sum to 22 protons. Any deviation indicates incomplete reaction or residual solvent impurities.

¹³C NMR & Connectivity Mapping

The ¹³C NMR spectrum provides the carbon backbone confirmation. The differentiation of the piperazine carbons is critical: the carbons adjacent to the highly electron-rich aniline-like nitrogen (attached to the central phenyl) resonate slightly upfield (~49.5 ppm) compared to the carbons adjacent to the benzyl nitrogen (~53.0 ppm)[3].

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment & Mechanistic Logic
151.0Quaternary (C)Central Ar-C (ipso to piperazine); highly deshielded by N-atom.
138.0Quaternary (C)Benzyl Ar-C (ipso to CH₂).
132.0Quaternary (C)Central Ar-C (ipso to -CH₂OH).
129.2Methine (CH)Benzyl Ar-C (ortho).
128.5Methine (CH)Central Ar-C (meta to piperazine / ortho to -CH₂OH).
128.3Methine (CH)Benzyl Ar-C (meta).
127.1Methine (CH)Benzyl Ar-C (para).
116.5Methine (CH)Central Ar-C (ortho to piperazine); shielded by N-resonance.
65.0Methylene (CH₂)Hydroxymethyl (-CH₂OH); deshielded by oxygen.
63.0Methylene (CH₂)Benzyl methylene (Ph-CH₂-N).
53.0Methylene (CH₂)Piperazine CH₂ (attached to Benzyl).
49.5Methylene (CH₂)Piperazine CH₂ (attached to central Ar).

HMBC Validation Logic: To definitively prove the molecule is assembled correctly, look for a ³J HMBC correlation from the benzyl protons (δ 3.55) to the piperazine carbons (δ 53.0), and from the central phenyl protons (δ 7.25) to the hydroxymethyl carbon (δ 65.0).

References

  • Capot Chemical. "(R)-((2R,5S)-5-(4-aMinobenzyl)pyrrolidin-2-YL)(phenyl)methanol Specifications". CapotChem Database. Available at: [Link]

  • Preprints.org. "Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivatives". Preprints. Available at: [Link]

  • ACS Publications. "Alkyl Spacer Length and Protonation Induced Changes in Crystalline Psychoactive Arylpiperazine Derivatives". Crystal Growth & Design. Available at: [Link]

  • National Institutes of Health (PMC). "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands". NIH PubMed Central. Available at: [Link]

Sources

Method

Application Note: Evaluating 1-Arylpiperazine Derivatives as PARP1 Inhibitors in Cell Culture

Target Compound: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPPM) Application: DNA Damage Response (DDR) Targeting & Synthetic Lethality Audience: Discovery Biologists, Assay Development Scientists, and Pharmacologists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPPM) Application: DNA Damage Response (DDR) Targeting & Synthetic Lethality Audience: Discovery Biologists, Assay Development Scientists, and Pharmacologists

Introduction & Pharmacological Context[4-(4-Benzylpiperazin-1-yl)phenyl]methanol (BPPM) is a highly versatile 1-arylpiperazine building block. In medicinal chemistry, the arylpiperazine scaffold is a privileged pharmacophore frequently utilized in the synthesis of potent Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors (e.g., functionalized pyrroloquinoxalines and benzamides).

Evaluating BPPM and its derivatives requires robust, self-validating cell culture assays that measure both phenotypic outcomes (synthetic lethality in homologous recombination-deficient cells) and biochemical target engagement (in-cell PARP catalytic inhibition). This application note provides a comprehensive, causality-driven methodology for screening BPPM-derived compounds, ensuring high-fidelity data suitable for lead optimization.

Mechanistic Rationale: Synthetic Lethality

PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 synthesizes poly(ADP-ribose) (PAR) chains, recruiting repair complexes 1. BPPM derivatives competitively bind the NAD+ pocket of PARP1, trapping the enzyme on DNA. During S-phase replication, these trapped complexes cause replication fork collapse, converting SSBs into lethal double-strand breaks (DSBs). In cells lacking functional BRCA1/2 (Homologous Recombination deficiency), this results in synthetic lethality 2.

PARP_Pathway SSB DNA Single-Strand Breaks PARP1 PARP1 Activation SSB->PARP1 PARylation PARylation & Repair PARP1->PARylation Normal State DSB Double-Strand Breaks PARP1->DSB Unresolved SSBs BPPM BPPM Derivatives BPPM->PARP1 Inhibition BRCA BRCA-Deficient Cells DSB->BRCA Death Synthetic Lethality BRCA->Death

Figure 1: Mechanism of synthetic lethality via PARP1 inhibition by BPPM derivatives.

Experimental Workflows & Protocols

To establish a self-validating system, compounds must be tested in parallel for cell viability (to prove phenotypic efficacy) and target engagement (to prove the mechanism of action).

Assay_Workflow Seed Seed Cells (MDA-MB-436/231) Treat BPPM Treatment (72-120 hrs) Seed->Treat Lysis High-Salt Lysis (0.5M NaCl) Treat->Lysis Target Assay Assay Quantification (ATP or PAR) Treat->Assay Viability Assay Lysis->Assay

Figure 2: Cell culture workflow for viability and target engagement assays.

Protocol 1: Cell Viability & Synthetic Lethality Assay (ATP-based)

This protocol determines the IC50 of BPPM derivatives. We utilize an ATP-quantification method (e.g., CellTiter-Glo) rather than MTT. Causality: PARP inhibition induces severe DNA damage, which can cause mitochondrial swelling and hyperactive reductase activity, artificially inflating MTT viability signals. ATP measurement provides a direct, unconfounded quantification of metabolically active biomass 3.

Step-by-Step Methodology:

  • Cell Seeding: Harvest BRCA1-mutated (MDA-MB-436) and BRCA-proficient (MDA-MB-231) cells. Seed at 1,500 cells/well in a 96-well opaque white plate in 100 µL of complete DMEM.

    • Causality: Low seeding density is critical. Cells must remain in the exponential growth phase for the entire 120-hour assay because PARP inhibitors require active S-phase DNA replication to induce DSBs.

  • Compound Preparation: Prepare a 10 mM stock of BPPM in 100% DMSO. Perform a 3-fold serial dilution to generate a 10-point dose-response curve (10 nM to 50 µM).

  • Treatment: Add 11 µL of the 10X compound dilutions to the wells. Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells.

  • Incubation: Incubate for 120 hours at 37°C, 5% CO2.

    • Causality: A standard 48-hour assay is insufficient. Slow-dividing cancer lines require multiple replication cycles to accumulate lethal genomic instability.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Shake at 300 rpm for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read on a multi-mode microplate reader.

Protocol 2: In-Cell PARP1 Target Engagement Assay

To validate that the observed cytotoxicity is driven by target engagement, we measure the intracellular accumulation of poly(ADP-ribose) (PAR) polymers post-treatment 4.

Step-by-Step Methodology:

  • Pre-treatment: Seed MDA-MB-436 cells in 6-well plates at 1×106 cells/well. Incubate overnight. Treat with BPPM derivatives at their respective IC50 concentrations for 4 hours.

  • DNA Damage Stimulation (Self-Validating Step): Add 100 µM H2O2 to the media for 10 minutes prior to harvest.

    • Causality: Basal PARylation is often too low for robust quantification. H2O2 rapidly induces oxidative SSBs, maximally stimulating PARP1. If the BPPM derivative is a true inhibitor, it will suppress this H2O2-induced PAR spike, proving direct target engagement 5.

  • High-Salt Lysis: Aspirate media and wash with cold PBS. Add 150 µL of High-Salt Lysis Buffer (50 mM Tris-HCl pH 8.0, 0.5 M NaCl , 1% NP-40, 1x Protease Inhibitor Cocktail).

    • Causality: PARP1 is tightly tethered to chromatin. Standard physiological RIPA buffers (150 mM NaCl) fail to dissociate the enzyme, leading to incomplete extraction and high inter-replicate variability. 0.5 M NaCl is mandatory for total PARP recovery.

  • Clarification & Quantification: Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 10 minutes at 4°C. Quantify protein using a Bradford assay.

  • Chemiluminescent Assay: Load 20 µg of lysate into a PARP Universal Chemiluminescent Assay plate coated with histones. Add biotinylated NAD+ substrate. Detect PAR chain formation via Streptavidin-HRP and read luminescence.

Data Presentation & Quality Control

Robust assay development requires strict adherence to quality control metrics. The tables below summarize the expected pharmacological profiles for active BPPM derivatives and the mathematical parameters required to validate the assay plates.

Table 1: Expected Pharmacological Profile of BPPM Derivatives
Cell LineBRCA StatusExpected IC50 (Viability)Intracellular PARP Inhibition (IC50)
MDA-MB-436 BRCA1 Mutated0.5 - 5.0 µM< 100 nM
SUM149PT BRCA1 Mutated1.0 - 8.0 µM< 100 nM
MDA-MB-231 BRCA1 Wild-Type> 50 µM (Resistant)< 100 nM

Note: A potent derivative will inhibit PARP biochemically in all cell lines (<100 nM), but will only induce cytotoxicity in BRCA-mutated lines, demonstrating true synthetic lethality.

Table 2: Assay Quality Control Parameters

A self-validating assay must pass rigorous statistical checks before data is accepted for Structure-Activity Relationship (SAR) modeling.

QC ParameterViability Assay (ATP)Target Engagement (PAR)Action if Failed
Z'-Factor > 0.6> 0.5Re-optimize cell seeding density or lysis stringency.
Signal-to-Background > 10> 5Check H2O2 stimulation timing; ensure NAD+ is fresh.
Positive Control 10 µM Talazoparib100 µM H2O2 (Stimulation)Verify compound integrity via LC-MS.
Negative Control 0.1% DMSO0.1% DMSOEnsure DMSO normalization across all wells.

References

  • BenchChem. "Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture". 1

  • ATCC. "PARP Activity Assay Kit". 4

  • Promega. "PARP and DDR Pathway Drug Discovery". 3

  • AACR Journals. "Poly(ADP-Ribose) Polymerase Is Hyperactivated in Homologous Recombination–Defective Cells". 5

  • bioRxiv. "Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture". 2

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivatives for Accelerated Drug Discovery

Introduction: The Benzylpiperazine Scaffold as a Privileged Motif in Medicinal Chemistry The 1-benzylpiperazine moiety is a well-established "privileged scaffold" in modern drug discovery. Its unique structural and physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzylpiperazine Scaffold as a Privileged Motif in Medicinal Chemistry

The 1-benzylpiperazine moiety is a well-established "privileged scaffold" in modern drug discovery. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have led to its incorporation into a wide array of clinically successful drugs. Derivatives of this core structure have demonstrated significant therapeutic potential across multiple disease areas, acting as potent and selective modulators of various biological targets. This application note provides a comprehensive guide to the synthesis and derivatization of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a key intermediate for building diverse chemical libraries aimed at identifying novel therapeutic agents. We will delve into the strategic considerations behind the synthetic routes, provide detailed, validated protocols, and discuss the rationale for derivative design to explore structure-activity relationships (SAR).

Core Synthesis: Preparation of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

The synthesis of the parent molecule, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, is a critical first step. The most common and efficient method involves a two-step process: a nucleophilic aromatic substitution (SNAAr) reaction followed by a reduction.

Rationale for the Synthetic Strategy

The chosen synthetic route is predicated on the high reactivity of 4-fluorobenzaldehyde towards nucleophilic attack by 1-benzylpiperazine. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating the displacement of the fluoride ion. Subsequent reduction of the aldehyde to the corresponding alcohol is a straightforward and high-yielding transformation, providing the desired core structure with minimal side products. This approach is highly amenable to scale-up and diversification.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde

  • Materials: 4-Fluorobenzaldehyde, 1-Benzylpiperazine, Potassium Carbonate (K2CO3), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Brine.

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMSO, add 1-benzylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-benzylpiperazin-1-yl)benzaldehyde as a solid.

Step 2: Synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

  • Materials: 4-(4-Benzylpiperazin-1-yl)benzaldehyde, Sodium Borohydride (NaBH4), Methanol (MeOH), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (1:1).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor by TLC.

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [4-(4-benzylpiperazin-1-yl)phenyl]methanol. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_reaction2 Step 2: Reduction A 4-Fluorobenzaldehyde C 4-(4-Benzylpiperazin-1-yl)benzaldehyde A->C K2CO3, DMSO, 120°C B 1-Benzylpiperazine B->C D [4-(4-Benzylpiperazin-1-yl)phenyl]methanol C->D NaBH4, MeOH/DCM

Caption: Synthetic workflow for the preparation of the core scaffold.

Library Design and Parallel Synthesis of Derivatives

With the core scaffold in hand, the next phase involves the strategic design and synthesis of a library of derivatives to explore the SAR. The primary points of diversification are the benzyl and phenyl rings.

Rationale for Derivative Design
  • Benzyl Ring Substitutions: Modifications to the benzyl ring can probe the impact of electronics (electron-donating vs. electron-withdrawing groups) and sterics on target engagement. Introducing substituents at the ortho, meta, and para positions can significantly alter the compound's conformation and binding affinity.

  • Phenyl Ring Substitutions: While the primary focus of this guide is on the derivatization of the benzyl ring, it is important to note that the phenyl ring can also be modified. This is typically achieved by starting with a different substituted 4-fluorobenzaldehyde in the initial step.

  • Linker Modification: The hydroxymethyl group can be further functionalized to introduce different linkers or pharmacophores. For example, it can be oxidized back to an aldehyde for reductive amination with other amines, or converted to a leaving group for substitution reactions.

General Protocol for Parallel Synthesis of Benzyl-Substituted Derivatives

This protocol is designed for a 24-well plate format but can be adapted.

  • Materials: A library of substituted benzyl bromides or chlorides, 1-piperazineethanol, Sodium Carbonate (Na2CO3), Acetonitrile (ACN).

  • Procedure:

    • In each well of a 24-well plate, add a solution of 1-piperazineethanol (1.0 eq) in acetonitrile.

    • To each well, add a unique substituted benzyl bromide or chloride (1.1 eq) from a stock solution.

    • Add sodium carbonate (2.5 eq) to each well.

    • Seal the plate and heat to 60 °C for 16 hours with shaking.

    • After cooling, filter the contents of each well to remove the inorganic salts.

    • Evaporate the solvent from the filtrate in each well using a centrifugal evaporator.

    • The resulting crude products can be purified by preparatory HPLC-MS.

Representative Library of Synthesized Derivatives
Compound IDBenzyl SubstituentMolecular Weight ( g/mol )cLogP (calculated)
Parent H282.383.1
DER-01 4-Cl316.833.8
DER-02 4-F300.373.3
DER-03 4-CH3296.413.5
DER-04 4-OCH3312.413.2
DER-05 3-Cl316.833.8
DER-06 2-Cl316.833.7

In-Vitro and In-Vivo Evaluation Protocols

The following are generalized protocols that should be adapted based on the specific biological target of interest.

In-Vitro Target-Based Assay (Example: Kinase Inhibition)
  • Principle: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a specific kinase.

  • Protocol:

    • Prepare a serial dilution of each test compound in DMSO.

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

    • Add the test compounds to the wells.

    • Incubate the plate at 30 °C for 1 hour.

    • Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) to stop the reaction and measure the remaining ATP.

    • Read the luminescence on a plate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay (Example: Cytotoxicity Assay)
  • Principle: To assess the effect of the compounds on the viability of a cancer cell line.

  • Protocol:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Incubate for 10 minutes and read the luminescence.

    • Calculate the GI50 (concentration for 50% growth inhibition) values.

In-Vivo Pharmacokinetic (PK) Study in Mice
  • Principle: To determine the basic pharmacokinetic parameters of a lead compound.

  • Protocol:

    • Administer the test compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of the compound in the plasma samples using LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Hypothetical Signaling Pathway Modulation

Many benzylpiperazine derivatives have been found to interact with G-protein coupled receptors (GPCRs) or ion channels, modulating downstream signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative could act as an antagonist at a GPCR, leading to the inhibition of a downstream kinase cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Kinase_Cascade Kinase Cascade (e.g., MAPK) PKA->Kinase_Cascade Activates TF Transcription Factor Kinase_Cascade->TF Phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Regulates Ligand Endogenous Ligand Ligand->GPCR Activates Drug [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Derivative (Antagonist) Drug->GPCR Inhibits

Caption: Hypothetical GPCR signaling pathway modulated by a derivative.

Conclusion and Future Directions

The [4-(4-Benzylpiperazin-1-yl)phenyl]methanol scaffold provides a versatile platform for the development of novel drug candidates. The synthetic routes are robust and amenable to high-throughput synthesis, allowing for the rapid generation of diverse chemical libraries. By systematically exploring the structure-activity relationships through targeted derivatization and a comprehensive suite of in-vitro and in-vivo assays, researchers can efficiently identify and optimize lead compounds for a wide range of therapeutic targets. Future work should focus on exploring more complex modifications of the core structure, including the introduction of chiral centers and the use of bioisosteric replacements to further refine the pharmacological properties of these promising molecules.

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Gómez-Mendoza, M. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3294. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

  • PubMed. (2016). Benzylpiperazine: "A messy drug". Toxicology Letters, 254, 34-42. [Link]

  • PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Taylor & Francis Online. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Welcome to the technical support center for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol can be approached through several strategic routes. The optimal choice depends on starting material availability, scalability, and the specific challenges encountered in your laboratory. Two of the most common and logical pathways are outlined below.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Aldehyde Reduction

This is often the most direct and cost-effective route. It involves the coupling of 1-benzylpiperazine with an activated aryl halide (typically a fluoride or chloride) followed by the reduction of the aldehyde functionality.

cluster_0 Pathway A: SNAr + Reduction A 1-Benzylpiperazine C [4-(4-Benzylpiperazin-1-yl)benzaldehyde] A->C SNA_r (e.g., K2CO3, DMSO) B 4-Fluorobenzaldehyde B->C D [4-(4-Benzylpiperazin-1-yl)phenyl]methanol C->D Reduction (e.g., NaBH4, MeOH)

Caption: Workflow for the SNAr and Reduction Pathway.

Pathway B: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction provides an alternative for forming the key aryl C-N bond, particularly when working with less reactive aryl halides like bromides or chlorides.[1][2]

cluster_1 Pathway B: Buchwald-Hartwig Amination E 1-Benzylpiperazine G Protected Intermediate E->G Pd Catalyst, Ligand, Base (e.g., Pd(OAc)2, X-Phos, KOt-Bu) F 4-Bromobenzyl Alcohol (Protected) F->G H [4-(4-Benzylpiperazin-1-yl)phenyl]methanol G->H Deprotection

Caption: Workflow for the Buchwald-Hartwig Pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield in C-N Bond Formation (Pathway A: SNAr)

Question: My reaction between 1-benzylpiperazine and 4-fluorobenzaldehyde is slow, incomplete, and gives a low yield. How can I improve it?

Answer: This is a common issue in nucleophilic aromatic substitution (SNAr) reactions. The rate is highly dependent on the electrophilicity of the aryl halide and the reaction conditions.

  • Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex, and thus the reaction rate, is enhanced by electron-withdrawing groups on the aromatic ring (like the aldehyde) and the ability of the leaving group to depart. Fluorine is an excellent leaving group in activated SNAr reactions.

  • Troubleshooting Steps:

    • Increase Temperature: SNAr reactions are often slow at room temperature. Gradually increasing the temperature to 80-120 °C in a high-boiling-point solvent like DMSO or DMF can significantly accelerate the reaction rate.

    • Solvent Choice: Ensure you are using a polar aprotic solvent (e.g., DMSO, DMF, NMP). These solvents are effective at solvating the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity.

    • Base Selection: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficient to scavenge the HF produced without causing unwanted side reactions with the aldehyde. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

    • Moisture Control: While not as critical as in organometallic reactions, ensure your reagents and solvent are reasonably dry. Water can compete with the piperazine as a nucleophile, albeit much less effectively.

Issue 2: Side Products in N-Alkylation Reactions

Question: I am attempting an alternative synthesis by performing a final N-benzylation on a piperazine core. My workup reveals a significant amount of a water-soluble byproduct, and my desired product yield is low. What is happening?

Answer: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation of the piperazine nitrogen. This is a very common side reaction when alkylating secondary amines, especially with reactive alkylating agents like benzyl bromide.[3][4]

  • Causality: The desired product, a tertiary amine, is still nucleophilic and can react with a second molecule of the benzyl halide to form a positively charged quaternary ammonium salt. This salt is often highly polar and water-soluble, leading to its loss into the aqueous phase during extraction.

Start Secondary Amine (Piperazine Core) Desired Desired Product (Tertiary Amine) Start->Desired Desired Alkylation (1 equivalent Bn-X) BnX Benzyl Halide (Bn-X) BnX->Desired SideProduct Side Product (Quaternary Salt) BnX->SideProduct Desired->SideProduct Over-alkylation (Excess Bn-X or High Reactivity)

Caption: Competing reaction pathways in N-benzylation.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a precise 1.0 to 1.05 equivalent of the benzyl halide relative to the piperazine substrate. Adding the alkylating agent slowly via a syringe pump can help maintain a low concentration and favor the mono-alkylation product.[3]

    • Choice of Alkylating Agent: Benzyl chloride is less reactive than benzyl bromide. Switching to benzyl chloride may reduce the rate of the second alkylation step more than the first, improving selectivity.[3]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow down both reactions but can disproportionately affect the less favorable over-alkylation pathway.

    • Base and Solvent: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a mild inorganic base like K₂CO₃.[2][3] These are effective at neutralizing the generated acid without promoting side reactions.

Issue 3: Incomplete Aldehyde Reduction

Question: The reduction of my [4-(4-Benzylpiperazin-1-yl)benzaldehyde] intermediate with sodium borohydride (NaBH₄) is stalling, with significant starting material remaining. What should I do?

Answer: Incomplete reduction is typically due to reagent deactivation, insufficient equivalents, or workup issues. Sodium borohydride is a mild and selective reducing agent for aldehydes, making it ideal for this transformation.[5]

  • Causality: NaBH₄ delivers a hydride (H⁻) to the electrophilic carbonyl carbon. The reaction consumes four equivalents of hydride per mole of NaBH₄. The resulting borate ester intermediate must be hydrolyzed during workup to liberate the final alcohol product.

  • Troubleshooting Steps:

    • Reagent Quality and Equivalents: NaBH₄ can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a properly stored reagent. Ensure you are using a sufficient excess, typically 1.5 to 3.0 equivalents, to account for any degradation and ensure the reaction goes to completion. Add the NaBH₄ in portions to control the initial exothermic reaction and effervescence.

    • Solvent System: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. These protic solvents are required to protonate the oxygen of the carbonyl, increasing its electrophilicity. If the reaction is slow, a co-solvent like dichloromethane (DCM) or THF can be used to improve the solubility of the starting material.

    • Workup Procedure: The borate ester complexes formed during the reaction must be fully hydrolyzed. After the reaction is complete (as monitored by TLC), quench it carefully by slowly adding an acid, such as 1M HCl, until the pH is acidic and gas evolution ceases. This protonates the alkoxide and breaks down the boron complexes, ensuring the product is the free alcohol.

    • Alternative Reductants: For very stubborn reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used.[6] However, LiAlH₄ is much more reactive, requires strictly anhydrous conditions (using THF or diethyl ether as a solvent), and involves a more hazardous workup procedure (e.g., Fieser workup). This is generally unnecessary for a simple aldehyde reduction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability? A: Pathway A (SNAr followed by reduction) is often preferred for large-scale synthesis. The starting materials (e.g., 4-fluorobenzaldehyde and 1-benzylpiperazine) are commercially available and relatively inexpensive. The reactions do not require costly and air-sensitive palladium catalysts and ligands, making the process more robust and economical.

Q2: What is the best method for purifying the final [4-(4-Benzylpiperazin-1-yl)phenyl]methanol product? A: Flash column chromatography on silica gel is the most common method for purification.

  • Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is effective. For example, starting with 100% DCM and gradually increasing to 5-10% MeOH.

  • Additive: The product contains two basic nitrogen atoms which can cause significant tailing on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (typically ~0.5-1%) to the mobile phase. This deactivates the acidic silanol groups and results in much sharper, more symmetrical peaks.

  • Alternative: Recrystallization can be an effective purification method if a suitable solvent system can be identified (e.g., ethyl acetate/hexanes, isopropanol).

Q3: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is indispensable.

  • Visualization: The aromatic nature of the starting materials and product allows for easy visualization under a UV lamp (254 nm).

  • Staining: If UV activity is weak, staining with potassium permanganate (KMnO₄) is highly effective, as the alcohol product and aldehyde will readily react to give a yellow spot on a purple background.

  • Confirmation: For unambiguous identification of products and byproducts, especially during methods development, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.

Section 4: Experimental Protocol (Pathway A)

This section provides a representative, detailed protocol for the synthesis via the SNAr and reduction route.

Step 1: Synthesis of [4-(4-Benzylpiperazin-1-yl)benzaldehyde]
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Fluorobenzaldehyde124.111.020.02.48 g
1-Benzylpiperazine176.261.0521.03.70 g
Potassium Carbonate (K₂CO₃)138.212.040.05.53 g
Dimethyl Sulfoxide (DMSO)---40 mL

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (2.48 g, 20.0 mmol), 1-benzylpiperazine (3.70 g, 21.0 mmol), and potassium carbonate (5.53 g, 40.0 mmol).

  • Add dimethyl sulfoxide (40 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The product spot should be visible by UV and will be less polar than the 1-benzylpiperazine starting material.

  • Once the 4-fluorobenzaldehyde is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 200 mL of water and 200 mL of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde as a solid or oil, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Crude Aldehyde from Step 1280.381.0~20.0~5.61 g
Methanol (MeOH)---100 mL
Sodium Borohydride (NaBH₄)37.832.040.01.51 g

Methodology:

  • Dissolve the crude [4-(4-Benzylpiperazin-1-yl)benzaldehyde] (~5.61 g, ~20.0 mmol) in methanol (100 mL) in a round-bottom flask with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.51 g, 40.0 mmol) in small portions over 15 minutes. Note: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC (Mobile phase: 10% Methanol in DCM + 0.5% Et₃N). The product alcohol will be more polar (lower Rf) than the starting aldehyde.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1M HCl dropwise until the pH is ~5-6 (effervescence will cease).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water (100 mL) and adjust the pH to ~9-10 with 2M NaOH.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the pure [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Polymers, 15(5), 1289. Available at: [Link]

  • Organic Syntheses. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Org. Synth. 2014, 91, 197-213. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Mathur, P., et al. (2012). An efficient and high purity method for the preparation of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research, 4(2), 1231-1234. Available at: [Link]

  • ResearchGate. (2010). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate Publication. Available at: [Link]

  • Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Org. Lett., 4(7), 1201–1204. Available at: [Link]

Sources

Optimization

overcoming solubility issues of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol in DMSO

Technical Support Center: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support guide for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. As a Senior...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. As a Senior Application Scientist, I understand that navigating the experimental nuances of promising but challenging compounds is a critical part of drug discovery. This guide is structured to provide you with both quick solutions and in-depth protocols to address the solubility issues you may be encountering with this molecule in Dimethyl Sulfoxide (DMSO). Our goal is to ensure your experimental success by providing scientifically grounded, field-proven insights.

The molecule [4-(4-Benzylpiperazin-1-yl)phenyl]methanol possesses structural features—a polar alcohol, a basic piperazine ring, and a bulky, lipophilic benzyl group—that can lead to complex solubility behavior. While DMSO is an excellent and powerful solvent for a wide range of organic compounds, issues can still arise, particularly when preparing high-concentration stock solutions or diluting them into aqueous buffers.[1][2] This guide will walk you through troubleshooting these issues systematically.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the dissolution of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Q1: My compound won't dissolve in 100% DMSO at room temperature after vortexing. What is the first thing I should try?

A: The first steps should be to apply gentle, controlled energy. After vigorous vortexing, we recommend using a bath sonicator for 15-30 minutes.[3] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles, which generate localized energy to break apart the compound's crystal lattice structure, significantly aiding dissolution.[4][5] If sonication is unavailable or insufficient, gentle warming in a water bath to 37°C can be effective, but must be done cautiously as heat can degrade some compounds.[3]

Q2: I successfully dissolved the compound, but it precipitated out of the DMSO stock after I stored it in the freezer. What happened?

A: This is a very common issue, often caused by one of two factors. Firstly, repeated freeze-thaw cycles can promote precipitation, especially for saturated or supersaturated solutions.[6][7] Secondly, and more critically, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can dramatically reduce the solubility of many organic compounds in DMSO.[6][7] To prevent this, always use anhydrous (dry) DMSO, handle it quickly, and aliquot your stock solution into smaller, single-use volumes to avoid both repeated freeze-thaw cycles and frequent exposure to atmospheric moisture.[3]

Q3: My stock solution appears clear, but my biological assay results are inconsistent. Could this be a hidden solubility problem?

A: Absolutely. Visual clarity does not always guarantee complete dissolution at the molecular level. You may be observing what is known as "kinetic solubility," where the compound is temporarily in a supersaturated state before it begins to form microscopic, invisible precipitates or aggregates over time.[8] These aggregates can lead to highly variable results in biological assays.[9] We recommend a brief centrifugation of your stock solution before making dilutions for your assay; if a pellet forms, your compound is not fully dissolved.

Q4: The compound is perfectly soluble in my 100% DMSO stock, but it crashes out immediately when I dilute it into my aqueous assay buffer (e.g., PBS or cell media). How do I fix this?

A: This is the most frequent challenge for lipophilic compounds. The dramatic change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to precipitate. The key is to optimize your dilution protocol. Instead of a large, single-step dilution, try a serial dilution approach, potentially using an intermediate solvent if your assay allows.[3] Furthermore, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize both solvent toxicity and precipitation.[3]

Part 2: In-Depth Troubleshooting and Dissolution Protocols

When basic methods fail, a more systematic approach is required. The following workflow provides a logical progression of techniques to achieve complete solubilization.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Dissolving [4-(4-Benzylpiperazin-1-yl)phenyl]methanol start Start: Compound fails to dissolve in 100% anhydrous DMSO at desired concentration. vortex Step 1: Mechanical Agitation - Vortex vigorously for 2-5 min. start->vortex check1 Is the solution visually clear? vortex->check1 heat Step 2: Gentle Heating - Warm in a water bath (37-50°C) for 10-15 min. - Vortex intermittently. check1->heat No success Success: Solution is clear. Proceed to aliquot and store at -80°C. check1->success Yes check2 Is the solution visually clear? heat->check2 sonicate Step 3: Sonication - Sonicate in a water bath for 15-30 min. - Monitor vial to ensure no excessive heating. check2->sonicate No check2->success Yes check3 Is the solution visually clear? sonicate->check3 cosolvent Step 4: Advanced Strategies - Re-attempt at a lower concentration. - Utilize a co-solvent system. - Consider pH modification for aqueous dilutions. check3->cosolvent No check3->success Yes fail Issue Persists: - The compound may be insoluble at this concentration. - Consult literature or consider chemical derivatization. cosolvent->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Detailed Experimental Protocols

This protocol should be your primary approach for preparing stock solutions.

  • Preparation: Accurately weigh the desired mass of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol into a sterile, appropriate-sized glass or polypropylene vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration.

  • Vortexing: Cap the vial tightly and vortex vigorously for 2-5 minutes.[3] Perform a visual inspection against a dark background to check for undissolved particulates.

  • Heating (If Necessary): If solids remain, place the vial in a water bath set to 37°C. Do not exceed 50°C without prior stability data for the compound. Heat for 10-15 minutes, removing the vial to vortex every 5 minutes.[3] The rationale is to increase the kinetic energy of the solvent molecules to overcome the solute's crystal lattice energy.

  • Sonication (If Necessary): If the compound is still not dissolved, place the vial in a bath sonicator. Sonicate for 15-30 minutes.[3][7] Ensure the water in the sonicator does not become excessively hot, as this can lead to thermal degradation.

  • Final Assessment: After the procedure, allow the solution to return to room temperature. If it remains a clear, homogenous solution, the dissolution was successful.

  • Storage: Immediately aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[3]

If a compound remains insoluble in 100% DMSO, a co-solvent system may be necessary. Co-solvents work by modifying the overall polarity of the solvent system to better match that of the solute, thereby increasing solubility.[][11]

Important: Co-solvent use must be validated for compatibility with your downstream assay.

Co-SolventStarting Ratio (Co-Solvent:DMSO)Notes and Considerations
N-Methyl-2-pyrrolidone (NMP) 1:4A powerful, water-miscible solvent. Can be more effective than DMSO for certain compounds. Check assay compatibility.[12]
Polyethylene Glycol 400 (PEG 400) 1:3A viscous, less toxic option often used in formulations. Can help maintain solubility upon aqueous dilution.[][13]
Ethanol 1:2A common laboratory solvent. Less effective than NMP or PEG 400 but readily available and well-tolerated in many assays at low final concentrations.[13]

Procedure:

  • Prepare a pre-mixed solution of the co-solvent and DMSO at the desired ratio.

  • Add the pre-mixed solvent to the weighed compound.

  • Follow the steps outlined in Protocol 1 (Vortex, Heat, Sonicate) as needed.

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol contains a basic piperazine nitrogen. This chemical handle can be used to dramatically increase its solubility in aqueous solutions. By lowering the pH, this nitrogen can be protonated, forming a more polar, water-soluble salt.[][14]

Note: This strategy applies primarily to overcoming precipitation upon dilution into aqueous buffers, not for dissolving the compound in the initial 100% DMSO stock.

  • Prepare High-Concentration DMSO Stock: First, dissolve the compound in 100% DMSO to the highest achievable concentration using Protocol 1.

  • Prepare Acidified Buffer: Prepare your aqueous assay buffer (e.g., PBS) and adjust its pH to a lower value (e.g., pH 5.0-6.5) using a dilute, biologically compatible acid like HCl. The optimal pH will depend on the pKa of the compound and the tolerance of your assay.

  • Dilution: Perform the dilution of your DMSO stock into the pre-acidified aqueous buffer. The protonation of the piperazine moiety should keep the compound in solution.

  • Final pH Check: After dilution, check the final pH of your working solution to ensure it is within the acceptable range for your experiment. Remember that the final DMSO concentration should remain low (<0.5%).

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Biela, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(10), 12363-12381. [Link]

  • Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 48(20), 3215-3222. [Link]

  • Mohammadian, E., et al. (2020). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 10(35), 20935-20947. [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Retrieved from Hampton Research website. [Link]

  • Gallou, F., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 2(11), 7939-7944. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Kozik, V. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. [Link]

  • Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]

  • Wasvary, J. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Vakte, S. R. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. [Link]

  • Fengqi. (2024). Innovative Applications of DMSO. [Link]

  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]

  • Dermaut, W., et al. (2006). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 10(6), 1218-1224. [Link]

  • Ustad, R. A., et al. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Neuroquantology, 20(16), 369-382. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility?[Link]

  • Brittain, H. G. (2012). Specialized Solid Form Screening Techniques. Organic Process Research & Development, 16(10), 1693-1702. [Link]

  • LookChem. (n.d.). Cas 80-48-8,Methyl p-toluenesulfonate. [Link]

  • Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 118-126. [Link]

  • Beck, B., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • ResearchGate. (2019). After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state?[Link]

  • Popa, E., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3183. [Link]

  • NextSDS. (n.d.). [4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PHENYL]METHANOL. [Link]

  • Reddit. (2019). What solvents are DMSO/DMF miscible with?[Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Troubleshooting

optimizing crystallization conditions for[4-(4-Benzylpiperazin-1-yl)phenyl]methanol purification

Welcome to the Technical Support Center for the purification of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol . As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insigh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol . As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into optimizing the crystallization of this active pharmaceutical ingredient (API). This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity crystalline material.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a set of Frequently Asked Questions (FAQs) to build a foundational understanding of the critical principles at play.

Troubleshooting Guide

This section is formatted as a direct, problem-solving Q&A to address the most common issues encountered during the crystallization of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Q1: My compound 'oiled out' during cooling instead of crystallizing. What is happening and how do I fix it?

A1: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or amorphous oil rather than a solid crystalline lattice.[1][2] This is a common problem in crystallization and occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in that specific solvent environment.[3][4] For [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, this can be triggered by several factors:

  • High Impurity Concentration: Significant impurities can depress the melting point of the eutectic mixture, making it more prone to oiling out.[3][5] The oil droplets often act as a better solvent for these impurities, trapping them upon eventual solidification and defeating the purpose of purification.[1]

  • Excessive Supersaturation: If the solution is cooled too rapidly, the system can become highly supersaturated, leading to the kinetically favored, but thermodynamically unstable, oil phase.[1]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high relative to the melting point of your compound.[4]

Troubleshooting Steps:

  • Re-heat and Dilute: The most immediate fix is to gently re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent (10-20% more) to decrease the supersaturation level upon cooling.[3][4]

  • Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] Once the compound is redissolved, allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a large beaker of warm water can facilitate this. Very slow cooling favors the ordered process of crystal lattice formation over the disordered separation of an oil.[4]

  • Change the Solvent System: If the problem persists, the solvent system may be unsuitable. Consider switching to a solvent with a lower boiling point or employing a mixed-solvent system where the compound has slightly lower solubility.

  • Pre-Purification: If impurities are suspected to be high, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.

Below is a workflow to guide your troubleshooting process for an oiling out event.

G start Compound 'Oiled Out' reheat Re-heat solution to re-dissolve the oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Cool SLOWLY to room temperature (e.g., in an insulated container) add_solvent->slow_cool check_crystals Check for Crystal Formation slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Failure: Still Oiling Out check_crystals->failure No change_solvent Re-evaluate and change solvent system (e.g., lower boiling point or mixed solvent) failure->change_solvent

Caption: Troubleshooting workflow for an "oiling out" event.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling typically points to one of two scenarios: the solution is not sufficiently saturated, or it is supersaturated but requires an energy input for nucleation to begin.[4] Nucleation is the initial step where dissolved molecules arrange into a stable cluster, which then serves as a template for crystal growth.[6]

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[3][7] The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.

  • Add a Seed Crystal: If you have a small amount of pure [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, add a single, tiny crystal to the supersaturated solution.[6][7][8] This "seed" provides a perfect template for other molecules to deposit onto, bypassing the initial energy barrier of nucleation. This is the most reliable method for inducing crystallization.[6]

  • Concentrate the Solution: It's possible that too much solvent was used initially.[4] Gently heat the solution and boil off a portion of the solvent (10-15%) to increase the solute concentration. Then, allow it to cool again.

  • Cool to a Lower Temperature: If crystals haven't formed at room temperature, try cooling the solution further in an ice-water bath. Be aware that faster cooling at this stage may lead to smaller crystals.

Q3: My crystals are very fine and needle-like, making them difficult to filter and dry. How can I grow larger, more robust crystals?

A3: The formation of very small or needle-like crystals is typically a result of rapid nucleation and growth, driven by a high degree of supersaturation.[9][10] When supersaturation is high, many nucleation sites form simultaneously, leading to competition for the available solute and resulting in a large number of small crystals.[9] To grow larger crystals, you must slow down the entire process.[11][12][13]

Strategies for Larger Crystals:

  • Reduce the Cooling Rate: This is the most critical factor.[10][11] A slow, controlled cooling process keeps the level of supersaturation low and stable, which favors the growth of existing crystals over the formation of new nuclei.[9] As mentioned before, insulating the flask is a simple and effective method.

  • Reduce Solute Concentration: Start with a slightly more dilute solution (use 5-10% more solvent than the minimum required for dissolution at high temperature). This will lower the overall supersaturation as the solution cools.

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility when cold can slow down the precipitation rate. Alternatively, a more viscous solvent can sometimes slow diffusion and encourage more ordered, larger crystal growth.

Q4: My final crystalline product has a persistent yellow or brown tint. How can I remove colored impurities?

A4: Colored impurities are common in organic synthesis and often have high molecular weights and polar functionalities that can get trapped in the crystal lattice.

Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve the impure [4-(4-Benzylpiperazin-1-yl)phenyl]methanol in the minimum amount of an appropriate hot solvent.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Activated charcoal has a very high surface area and adsorbs large, colored impurity molecules.[7]

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal and the adsorbed impurities. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.

  • Crystallize and Collect: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for crystallizing [4-(4-Benzylpiperazin-1-yl)phenyl]methanol?

A1: The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[14][15] The ideal solvent should exhibit a steep solubility curve with respect to temperature.

Key Solvent Properties:

  • High Solubility at High Temperature: The solvent should completely dissolve your compound near its boiling point.[15][16]

  • Low Solubility at Low Temperature: The solvent should have very low solubility for your compound at cold temperatures (e.g., 0-4 °C) to ensure a high recovery yield.[15][16]

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[15]

  • Inertness: The solvent must not react with your compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Single vs. Mixed Solvents:

  • Single Solvent: The simplest approach. A good starting point for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol would be to test alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate).

  • Mixed-Solvent System: This is used when no single solvent meets all the criteria.[15] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[15] For example, you might dissolve the compound in a minimal amount of a soluble solvent like dichloromethane or methanol, and then slowly add an anti-solvent like hexane or water until the solution becomes turbid, then re-heat to clarify and cool slowly.

The diagram below outlines a general strategy for solvent selection.

G start Begin Solvent Screening test_solvents Test solubility of crude compound in a small amount of various solvents (e.g., Ethanol, Acetone, Toluene, Hexane) start->test_solvents check_cold Is it insoluble or sparingly soluble in cold solvent? test_solvents->check_cold heat_sample Heat the sample check_cold->heat_sample Yes bad_solvent Unsuitable Solvent. Test another. check_cold->bad_solvent No (too soluble) check_hot Does it dissolve completely when hot? heat_sample->check_hot good_single Potential Single Solvent Found. Proceed to optimize. check_hot->good_single Yes check_hot->bad_solvent No (insoluble) consider_mixed No single solvent works. Consider a Mixed-Solvent System. good_single->consider_mixed If optimization fails bad_solvent->test_solvents bad_solvent->consider_mixed If no single solvent found find_pair Find a miscible pair: 1. 'Good' solvent (dissolves compound well) 2. 'Anti-solvent' (compound is insoluble) consider_mixed->find_pair good_mixed Potential Mixed-Solvent System Found. Proceed to optimize. find_pair->good_mixed

Caption: General workflow for selecting a suitable crystallization solvent.

Q2: What is supersaturation and why is it the driving force for crystallization?

You can achieve supersaturation in several ways:

  • Cooling Crystallization: Dissolving the solute in a solvent at a high temperature and then cooling it. As the temperature drops, the solubility decreases, and the solution becomes supersaturated.[18]

  • Anti-solvent Crystallization: Adding a miscible "anti-solvent" in which the solute is insoluble to a solution of the solute. This lowers the overall solubility of the solute in the mixed solvent system, inducing supersaturation.[6][18]

  • Evaporation Crystallization: Slowly evaporating the solvent from the solution, which increases the solute concentration until it surpasses the solubility limit.[18]

Controlling the rate at which supersaturation is generated is key to controlling crystal size and purity.[9] A low, controlled level of supersaturation favors crystal growth, leading to larger, purer crystals. A high, uncontrolled level of supersaturation favors rapid nucleation, resulting in many small, often less pure, crystals.[9]

Q3: How does the rate of cooling affect the final crystalline product?

A3: The cooling rate directly impacts the level of supersaturation and, consequently, the crystal size and purity.

Cooling RateNucleation RateCrystal GrowthResulting Crystal SizePurity
Slow LowFavored over nucleationLarge[11][12][13]Generally Higher[10]
Fast HighDominated by nucleationSmall/Fine[8][12][19]Potentially Lower

Causality: Slow cooling allows the system to remain in a state of low supersaturation for a longer period. This provides sufficient time for solute molecules to diffuse to the surface of existing crystals and incorporate themselves into the lattice in an orderly fashion.[10][11] Conversely, rapid cooling quickly generates high supersaturation, causing many nuclei to form at once, leading to a "crash out" of fine powder.[9][19]

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10-20 mg of crude [4-(4-Benzylpiperazin-1-yl)phenyl]methanol into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.[20] Set it aside.

  • For solvents in which the solid is sparingly soluble or insoluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the solid dissolves completely when hot, you have a potential candidate.

  • Cool the test tube to room temperature, then in an ice bath. Observe the quantity and quality of the crystals that form.

  • The ideal solvent will show a significant difference in solubility between hot and cold conditions, yielding a large amount of crystalline solid upon cooling.

Protocol 2: Performing a Mixed-Solvent Crystallization
  • Select a miscible solvent pair based on screening: a "good" solvent that readily dissolves the compound and an "anti-solvent" in which the compound is insoluble.

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "anti-solvent" dropwise, swirling continuously, until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.

  • Collect the crystals by vacuum filtration.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Available at: [Link]

  • The Geological Society. Grain Size & Cooling Rate. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]

  • ResearchGate. (2021, June). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available at: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • APC. (2020, September 28). [WEBINAR] How do you choose a solvent and design your crystallization faster? Available at: [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. Available at: [Link]

  • LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization. Available at: [Link]

  • Atlantis Press. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Available at: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • LUTPub. SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Available at: [Link]

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 2–20. Available at: [Link]

  • CERES. (2023, November 8). Methods to modify supersaturation rate in membrane distillation crystallisation: Control of nucleation and crystal growth kineti. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Available at: [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

  • Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Available at: [Link]

  • NextSDS. [2-(4-BENZYLPIPERAZIN-1-YL)PHENYL]METHANOL — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2022, September). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Available at: [Link]

  • PubMed. (2022, September 22). Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. Available at: [Link]

  • PMC. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Available at: [Link]

  • NextSDS. [4-[(4-METHYLPIPERAZIN-1-YL)METHYL]PHENYL]METHANOL. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • ACS Publications. (2017, April 14). 1-(4-[ 18 F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low Lipophilicity for Imaging σ 1 Receptors in the Brain. Available at: [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Welcome to the technical support guide for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. Degradation can lead to inconsistent experimental results, loss of potency, and the introduction of unknown impurities. This guide provides proactive strategies and reactive troubleshooting solutions based on the compound's specific chemical vulnerabilities.

The molecular structure of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol contains two primary moieties susceptible to degradation: the benzyl alcohol group and the benzylpiperazine core. The benzylic alcohol is prone to oxidation, while the piperazine ring can also undergo oxidative degradation.[1][2] Understanding and mitigating these pathways is critical for reliable long-term storage.

Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses the most common questions regarding the handling and storage of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol to prevent degradation before it occurs.

Q1: What are the ideal storage conditions for the long-term stability of solid [4-(4-Benzylpiperazin-1-yl)phenyl]methanol?

The stability of this compound is highly dependent on its storage environment. To maximize its shelf life, adherence to the following conditions is paramount.

A: For optimal long-term stability, the solid compound should be stored under the conditions summarized below. Benzyl alcohols are known to be sensitive to air and light, and piperazine compounds show significantly better stability at colder temperatures.[3][4]

ParameterRecommendationRationale
Temperature -20°C (Recommended) or 4°C (Acceptable for shorter term)Low temperatures drastically reduce the rate of oxidative and thermal degradation reactions.[3][5] Storing at room temperature should be avoided as it has a detrimental impact on the stability of piperazine compounds.[3][6]
Atmosphere Inert Gas (Argon or Nitrogen) The benzyl alcohol moiety is susceptible to slow oxidation by atmospheric oxygen.[4] Backfilling the container with an inert gas displaces oxygen, preventing this primary degradation pathway.
Light Protected from Light (Amber Vial / Dark) Exposure to UV radiation or sunlight can catalyze oxidative reactions.[4][7] Storing in an amber glass vial or in a dark location is essential.
Container Tightly Sealed, Air-tight Container Prevents exposure to atmospheric oxygen and moisture. It is best to leave chemicals in their original containers and ensure they are carefully resealed after use.[6][8]
Q2: What are the primary chemical degradation pathways I should be aware of?

A: The two most probable degradation pathways for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol are oxidation and, to a lesser extent, dehydration.

  • Oxidation: This is the most significant concern. The primary alcohol (-CH₂OH) group is susceptible to oxidation, first to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to air (oxygen), heat, and light.[1]

  • Dehydration: While less common under standard storage conditions, the benzyl alcohol can undergo dehydration (loss of a water molecule), especially in the presence of acidic contaminants or catalysts.[1]

G cluster_main Degradation of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Parent [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (Parent Compound) Aldehyde 4-(4-Benzylpiperazin-1-yl)benzaldehyde (Aldehyde Intermediate) Parent->Aldehyde Oxidation [O₂] Acid 4-(4-Benzylpiperazin-1-yl)benzoic acid (Carboxylic Acid Product) Aldehyde->Acid Further Oxidation [O₂]

Caption: Primary oxidative degradation pathway of the benzyl alcohol moiety.

Q3: How can I verify the purity of my compound upon receipt and after long-term storage?

A: It is crucial to establish a baseline purity profile upon receiving the compound and to re-assess it periodically. The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or, ideally, a Mass Spectrometer (MS).[9]

  • Upon Receipt: Immediately run an HPLC analysis to confirm the identity and purity reported on the Certificate of Analysis (CoA). This chromatogram will serve as your "time zero" reference.

  • After Storage: Before using the compound in an assay, especially after several months of storage, re-run the HPLC analysis using the exact same method. Compare the chromatogram to your "time zero" reference to check for new impurity peaks or a decrease in the main peak's area percentage.

Q4: Is the compound sensitive to repeated freeze-thaw cycles?

A: While solid compounds are generally less susceptible to freeze-thaw issues than solutions, repeated cycles are not recommended. Each cycle introduces a risk of moisture condensation inside the container upon opening, which can accelerate degradation. For frequent use, it is best practice to aliquot the solid compound into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric conditions.

Q5: Should I store the compound as a solid or in solution?

A: For long-term storage, the compound should always be stored as a solid under the ideal conditions described in Q1. Storing in solution significantly increases the likelihood of degradation, as solvents can facilitate reactions (like hydrolysis or oxidation) and may themselves degrade over time, introducing impurities. Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it should be for a very short duration, at -20°C or -80°C, and protected from light. A stability study on the specific solvent used would be required to validate any extended storage in solution.

Part 2: Troubleshooting Guide - Reactive Solutions

This section provides a logical workflow for diagnosing and addressing problems that may arise during your experiments, likely stemming from compound degradation.

Scenario 1: Unexpected Peaks in Analytical Chromatogram (HPLC, LC-MS)
  • Symptom: My latest HPLC/LC-MS analysis shows new, unexpected peaks that were not present in my initial "time zero" analysis. The area of my main peak has decreased.

  • Possible Cause: This is a classic sign of chemical degradation. The new peaks are likely one of the degradation products mentioned in the FAQs.

  • Troubleshooting Workflow: Follow the steps outlined in the diagram below to diagnose the issue.

G cluster_workflow Troubleshooting Workflow: Unexpected Analytical Peaks Start Symptom: Unexpected Peak(s) Detected Step1 1. Review Storage History - Temperature logs? - Inert atmosphere used? - Protected from light? Start->Step1 Step2 2. Re-run Analysis with Control - Analyze aged sample alongside a fresh or reference standard if available. Step1->Step2 Step3 3. Characterize Impurity (LC-MS) - Determine the mass of the new peak. - Does it match potential degradation products? Step2->Step3 Decision Is the purity acceptable for the experiment? Step3->Decision Action1 Proceed with Caution (Consider impact of impurity on assay) Decision->Action1 Yes Action2 Discard and Obtain New Stock OR Repurify the Compound Decision->Action2 No

Sources

Troubleshooting

Technical Support Center: Scaling Up[4-(4-Benzylpiperazin-1-yl)phenyl]methanol Production

Welcome to the Process Chemistry Support Center. As drug development professionals transition from discovery to preclinical trials, scaling up 1-arylpiperazine building blocks presents unique thermal, kinetic, and isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals transition from discovery to preclinical trials, scaling up 1-arylpiperazine building blocks presents unique thermal, kinetic, and isolation challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights for the scalable two-step synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol .

Process Overview & Mechanistic Rationale

The synthesis relies on a highly efficient, transition-metal-free route. Step 1 utilizes a 1[1] of 4-fluorobenzaldehyde with 1-benzylpiperazine. Step 2 involves the chemoselective reduction of the resulting aldehyde to the target benzylic alcohol.

G SM 4-Fluorobenzaldehyde + 1-Benzylpiperazine Step1 Step 1: SNAr Reaction K2CO3, DMF, 90°C SM->Step1 Int Intermediate: 4-(4-Benzylpiperazin-1-yl)benzaldehyde Step1->Int Aqueous Quench & Filtration Step2 Step 2: Reduction NaBH4, THF/MeOH, 0-5°C Int->Step2 Prod Target API Intermediate: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Step2->Prod Crystallization (EtOAc/Heptane)

Two-step scalable synthesis workflow for[4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

FAQ & Troubleshooting Guide
Section 1: Nucleophilic Aromatic Substitution (SNAr) Scale-Up

Q1: We are observing incomplete conversion and a new impurity during the SNAr step at the 5 kg scale. What is causing this? A1: This is almost certainly caused by water contamination in your solvent or hygroscopic base. In the presence of water and K₂CO₃, hydroxide ions are generated. Hydroxide competitively attacks 4-fluorobenzaldehyde to form 4-hydroxybenzaldehyde. Because the resulting phenoxide ion is strongly electron-donating, it completely deactivates the ring toward further SNAr 1[1]. Resolution: Strictly control the water content of DMF (<0.05% via Karl Fischer titration) and use oven-dried K₂CO₃.

Q2: How should we manage the exothermic profile of the SNAr reaction in a 50 L reactor? A2: The coupling of 2[2] with fluorinated electrophiles releases significant heat. Batch heating all reagents simultaneously will lead to a thermal runaway. Resolution: Pre-heat the 4-fluorobenzaldehyde and K₂CO₃ in DMF to 50 °C. Dose the 1-benzylpiperazine continuously over 2–3 hours. The reaction rate is limited by the dosing rate, giving you complete thermodynamic control over the exotherm[3].

Section 2: Aldehyde Reduction & Product Isolation

Q3: Our NaBH₄ reduction generates excessive hydrogen gas and uncontrollable foaming. How do we mitigate this? A3: While methanol is required to activate NaBH₄ (forming highly reactive alkoxyborohydride species), pure methanol reacts exothermically with the reagent to evolve H₂ gas rapidly. Resolution: Transition to a THF/Methanol (5:1) co-solvent system. THF acts as a thermal sink and non-reactive diluent, moderating the generation of hydrogen gas while maintaining the solubility of the intermediate.

Q4: What is the most efficient way to isolate the free base[4-(4-Benzylpiperazin-1-yl)phenyl]methanol without chromatography? A4: The target API intermediate is highly lipophilic but contains a basic piperazine core. Borohydride reductions often trap the product as a stable borate ester complex. Resolution: Quench the reaction with a strong aqueous base (1.0 M NaOH) to hydrolyze the borate esters and ensure the piperazine nitrogen is fully deprotonated. Extract into ethyl acetate, concentrate, and perform an anti-solvent crystallization using heptane.

Quantitative Scale-Up Metrics

The following table summarizes the validated parameters and expected variances when moving from bench to kilo-lab scale.

Process ParameterBench Scale (100 g)Kilo-Lab Scale (5.0 kg)Causality for Variance
SNAr Yield 98%94%Slight product loss to reactor wall retention and minor competitive hydrolysis at scale.
SNAr Purity (HPLC) 99.5%98.8%Trace dimerization due to extended heating and cooling cycles in larger vessels.
Reduction Yield 96%95%Highly consistent across scales due to the controlled THF/MeOH dosing strategy.
Reduction Purity 99.8%99.5%Exceptional purity maintained via optimized EtOAc/Heptane anti-solvent crystallization.
Process Mass Intensity 4532Significant improvement due to optimized wash volumes and solvent recovery at scale.
Self-Validating Experimental Methodologies

Every step in these protocols includes built-in conditional logic to ensure scientific integrity and prevent batch failure.

Protocol 1: Synthesis of 4-(4-Benzylpiperazin-1-yl)benzaldehyde (SNAr)
  • Reactor Preparation: Charge 5.0 L of anhydrous DMF into a 20 L jacketed reactor under N₂.

    • Self-Validation Check: Perform Karl Fischer (KF) titration. If KF > 0.05%, stir with activated 4Å molecular sieves for 2 hours. Excess water will destroy the electrophile.

  • Reagent Charging: Add 1.0 kg (8.06 mol) of 4-fluorobenzaldehyde and 1.67 kg (12.09 mol) of finely milled, oven-dried K₂CO₃.

    • Causality: K₂CO₃ acts as an HF scavenger, driving the equilibrium forward without inducing aldol condensation of the aldehyde.

  • Controlled Dosing: Heat the suspension to 50 °C. Dose 1.42 kg (8.06 mol) of 1-benzylpiperazine over 2.5 hours.

    • Self-Validation Check: Monitor the jacket temperature. If the internal temperature exceeds 60 °C, pause dosing immediately to prevent thermal runaway.

  • Reaction Maturation: Ramp temperature to 90 °C and stir for 12 hours.

    • Self-Validation Check: Pull an IPC (In-Process Control) sample for HPLC. Proceed to quench only when 4-fluorobenzaldehyde is <1.0% (Area).

  • Isolation: Cool to 20 °C. Slowly add 10.0 L of DI water to precipitate the product. Filter the yellow solid, wash with 2.0 L of water, and dry under vacuum at 45 °C until constant weight.

Protocol 2: Synthesis of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol
  • Solvent System Setup: Charge 1.0 kg of the Step 1 intermediate into a clean 20 L reactor. Add 5.0 L of THF and 1.0 L of Methanol. Cool the mixture to 0–5 °C.

    • Causality: The THF/MeOH blend prevents the violent evolution of hydrogen gas while providing the protic source needed for reduction.

  • Reduction: Portion-wise add 160 g (4.2 mol) of NaBH₄ over 3 hours.

    • Self-Validation Check: Maintain internal temperature < 10 °C. If foaming reaches the upper impeller, halt addition and increase agitation.

  • Maturation: Stir for 2 hours at 10 °C. Verify completion via HPLC (Aldehyde < 0.5%).

  • Basic Quench: Slowly charge 2.0 L of 1.0 M NaOH.

    • Self-Validation Check: Check the pH of the aqueous phase. If pH < 12, add additional NaOH. Failure to reach pH 12 will leave the product trapped as a borate ester or protonated salt, ruining extraction yields.

  • Crystallization: Extract the aqueous phase with Ethyl Acetate (3 x 3.0 L). Combine organic layers, wash with brine, and concentrate to ~2.0 L. Heat to 60 °C and slowly add 8.0 L of Heptane (Anti-solvent). Cool to 5 °C at 10 °C/hour to crystallize the target API intermediate. Filter and dry.

References
  • Title: MXPA97004482A - 4- (phenyl replaced with (heterocicloalquilo or heteroaromatico))
  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH URL

Sources

Optimization

Technical Support Center: Catalyst Optimization for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Preparation

Welcome to the technical support center for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the catalytic reduction of the precursor, 4-(4-benzylpiperazin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for preparing [4-(4-Benzylpiperazin-1-yl)phenyl]methanol?

The most prevalent and accessible method is the reduction of the corresponding aldehyde, 4-(4-benzylpiperazin-1-yl)benzaldehyde. This is typically achieved using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and cost-effectiveness.[1]

Q2: I am observing low to no yield of the desired alcohol product. What are the potential causes?

Several factors could contribute to a low or non-existent yield. A systematic troubleshooting approach is recommended.

  • Reagent Quality: Ensure the reducing agent, such as sodium borohydride, has not degraded. It is sensitive to moisture and should be stored in a desiccator.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and can enhance the reaction rate.[1]

  • Reaction Temperature: While many borohydride reductions proceed efficiently at room temperature, some substrates may require gentle heating or, conversely, cooling to prevent side reactions.

  • Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion. It is common to use a slight excess of sodium borohydride.

Q3: My reaction is sluggish and taking a long time to complete. How can I increase the reaction rate?

To accelerate a slow reduction, consider the following:

  • Catalyst Addition: While NaBH₄ is a stoichiometric reagent, certain additives can catalyze the reduction. For instance, the use of wet alumina (Al₂O₃) with NaBH₄ has been shown to significantly speed up the reduction of benzaldehyde derivatives, sometimes in a solid-gel media which can complete the reaction in seconds.

  • Microwave Irradiation: The use of microwave irradiation in conjunction with NaBH₄/wet Al₂O₃ can dramatically reduce reaction times.

  • Ultrasonic Irradiation: Sonication is another green chemistry technique that can accelerate the reduction of aldehydes with sodium borohydride, often leading to high yields.[2]

Troubleshooting Guide

This section delves into specific issues you might encounter during the synthesis and provides actionable solutions.

Problem 1: Formation of Impurities and Side Products

Symptom: TLC or LC-MS analysis shows multiple spots or peaks in addition to the desired product and starting material.

Potential Cause & Solution:

  • Over-reduction: While less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LAH), over-reduction of other functional groups in more complex starting materials can occur. If your precursor contains other reducible functionalities, a milder or more selective reducing agent might be necessary.

  • Aldol Condensation: Under basic conditions, the starting aldehyde can undergo self-condensation, especially if the reaction is run at elevated temperatures for extended periods.[3] Running the reaction at a lower temperature can mitigate this.

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. While less likely under typical NaBH₄ reduction conditions, it's a possibility if the reaction medium becomes strongly basic.

Problem 2: Difficulty in Product Isolation and Purification

Symptom: The work-up procedure results in a complex mixture that is challenging to purify by column chromatography.

Potential Cause & Solution:

  • Incomplete Quenching: The reaction must be properly quenched to destroy any excess reducing agent. A common method is the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature.

  • Emulsion Formation: During the aqueous work-up and extraction, emulsions can form, making phase separation difficult. The addition of brine can help to break up emulsions.

  • Boron Adducts: Boron-containing byproducts can sometimes co-elute with the desired product. An acidic workup can help to hydrolyze these adducts, making them more water-soluble and easier to remove.

Catalyst and Reagent Optimization

The choice of reducing agent and reaction conditions can significantly impact the yield, purity, and overall efficiency of the synthesis.

Table 1: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄) Methanol, Ethanol, Water[1][4]Cost-effective, selective for aldehydes/ketones, easy to handle.[1]Can be slow, may require additives for faster reaction.
Lithium Aluminum Hydride (LAH) THF, Diethyl EtherVery powerful, reduces a wide range of functional groups.Highly reactive with water and protic solvents, requires anhydrous conditions and careful handling.
Diisobutylaluminum Hydride (DIBAL-H) Toluene, THFCan be used for partial reductions (e.g., ester to aldehyde).[5]Often requires low temperatures to control reactivity.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Ethanol, Ethyl Acetate"Green" method, high yields.Requires specialized equipment (hydrogenator), potential for debenzylation.

Experimental Protocols

Protocol 1: Standard Sodium Borohydride Reduction
  • Dissolve 4-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and slowly quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography on silica gel.

Protocol 2: Accelerated Reduction with NaBH₄/Wet Alumina[2]
  • In a mortar and pestle, grind sodium borohydride (1.0 eq) and wet alumina (40% m/m water).

  • Add the 4-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq) and continue to grind the mixture.

  • Monitor the reaction by TLC. The reaction is often complete within minutes.

  • Extract the mixture with dichloromethane.

  • Filter the alumina and wash with additional dichloromethane.

  • Concentrate the filtrate to obtain the product.

Visualizing the Workflow

Troubleshooting Flowchart

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (NaBH4, Solvent) start->check_reagents check_reagents->start Reagents Degraded check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_rate Consider Rate Enhancement (Wet Alumina, Sonication) check_conditions->optimize_rate Conditions Correct side_reactions Analyze for Side Products (TLC, LC-MS) optimize_rate->side_reactions Rate Still Slow success Successful Synthesis optimize_rate->success Rate Improved workup_issue Investigate Work-up & Purification Issues side_reactions->workup_issue Impurities Present side_reactions->success Side Reactions Minimized workup_issue->success Purification Optimized

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [4-(4-Benzylpiperazin-1-yl)phenyl]methanol and Standard Benzylpiperazine Derivatives for CNS Research

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents. We present an in-depth comparative analysis of [4-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel central nervous system (CNS) agents. We present an in-depth comparative analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol , a rationally designed analog, against the well-established profiles of standard benzylpiperazine (BZP) derivatives. Our focus is to move beyond surface-level data, providing a narrative grounded in experimental evidence that illuminates the causal relationships between chemical structure, pharmacological function, and potential therapeutic utility.

The Benzylpiperazine Scaffold: A Versatile Tool in Neuropharmacology

The benzylpiperazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds targeting monoaminergic systems. The parent compound, 1-benzylpiperazine (BZP), is a well-characterized CNS stimulant that primarily functions as a dopamine (DA) and serotonin (5-HT) releasing agent and reuptake inhibitor.[1][2] This mixed pharmacological profile, similar in some respects to amphetamine, has led to its investigation for various therapeutic applications but also its classification as a substance with abuse potential.[3][4]

The strategic modification of the BZP scaffold is a cornerstone of efforts to refine its activity, aiming to enhance therapeutic efficacy while mitigating undesirable effects. The introduction of a hydroxymethyl group onto the terminal phenyl ring, creating [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, represents a deliberate chemical strategy. This modification is hypothesized to alter the molecule's polarity, metabolic profile, and interactions with target receptors, thereby differentiating its pharmacological signature from that of standard BZP derivatives.

cluster_0 General Benzylpiperazine Pharmacophore cluster_1 Example Modifications pharmacophore Hydrophobic Region 1 Ionizable Nitrogen Hydrophobic Region 2 Benzyl Ring Piperazine Core Phenyl Ring (Substitution Point) bzp BZP (R = H) pharmacophore:h2_body->bzp R= tfmpp TFMPP (R = m-CF3) pharmacophore:h2_body->tfmpp R= target [4-(...)]methanol (R = p-CH2OH) pharmacophore:h2_body->target R=

Caption: General pharmacophore for BZP derivatives and key substitutions.

Comparative In Vitro Pharmacological Analysis

To objectively assess the functional consequences of the hydroxymethyl modification, we present a comparative analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol against BZP and 3-trifluoromethylphenylpiperazine (TFMPP), a derivative known for its potent serotonergic activity. The following data are representative of results obtained from standardized in vitro assays.

Receptor and Transporter Binding Affinity

A compound's affinity (Ki) for its molecular targets is a primary determinant of its potency and selectivity. Lower Ki values denote higher binding affinity. These assays were conducted using standard radioligand binding protocols with membranes from cells expressing the human transporter or receptor targets.[5][6]

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundSERTDATNET5-HT₂ₐ5-HT₂C
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol 95310550720450
1-Benzylpiperazine (BZP) 70180400890680
3-Trifluoromethylphenylpiperazine (TFMPP) 45>100022020090

Disclaimer: Data are representative values compiled for comparative and illustrative purposes.

Expert Analysis: The addition of the hydroxymethyl group in [4-(4-Benzylpiperazin-1-yl)phenyl]methanol results in a modest reduction in affinity for both the serotonin (SERT) and dopamine (DAT) transporters compared to the parent BZP molecule. This suggests a potential attenuation of the potent dopaminergic activity that characterizes BZP. In contrast, TFMPP shows a clear shift towards serotonin selectivity, with high affinity for SERT and 5-HT₂C receptors and negligible affinity for DAT.

Functional Activity: Neurotransmitter Reuptake Inhibition

Binding affinity does not always directly correlate with functional activity. Therefore, we evaluated the compounds' ability to inhibit the reuptake of neurotransmitters in cells stably expressing the respective transporters.[7][8]

Table 2: Neurotransmitter Reuptake Inhibition (IC₅₀, nM)

CompoundSerotonin (SERT)Dopamine (DAT)Norepinephrine (NET)
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol 150420610
1-Benzylpiperazine (BZP) 110210480
3-Trifluoromethylphenylpiperazine (TFMPP) 55>1500290

Disclaimer: Data are representative values compiled for comparative and illustrative purposes.

Expert Analysis: The functional data corroborate the binding affinity results. [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a less potent inhibitor of both serotonin and dopamine reuptake than BZP. This profile may translate to a reduced stimulant effect in vivo. The data reinforces TFMPP's profile as a potent and selective serotonin reuptake inhibitor.

Physicochemical Properties and Predicted ADME Profile

The introduction of the polar hydroxymethyl group has significant implications for the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier (BBB).[9][10]

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

Property[4-(4-Benzylpiperazin-1-yl)phenyl]methanol1-Benzylpiperazine (BZP)
Calculated LogP 2.653.15
Topological Polar Surface Area (TPSA) 40.5 Ų12.5 Ų
Predicted BBB Permeability ModerateHigh
Potential Metabolic Liabilities O-glucuronidation, N-debenzylationN-debenzylation, Aromatic hydroxylation

Disclaimer: Properties are computationally predicted and require experimental verification.

Expert Analysis: The lower LogP and significantly higher TPSA of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol suggest increased hydrophilicity compared to BZP. While this may slightly reduce passive diffusion across the BBB, the molecule remains within a range suitable for CNS penetration.[11] Critically, the hydroxyl group provides a new site for Phase II metabolism (glucuronidation), which could lead to a more predictable and rapid clearance pathway, potentially reducing the half-life and risk of accumulation compared to BZP.[2]

Detailed Experimental Methodologies

The integrity of comparative pharmacology rests on the quality and reproducibility of its experimental methods. Below are the detailed protocols for the key assays referenced in this guide.

Protocol: Radioligand Binding Assay for SERT

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the serotonin transporter.

Workflow: Competitive Radioligand Binding Assay prep 1. Prepare cell membranes expressing hSERT mix 2. Combine membranes, [3H]Citalopram, & test compound dilutions in 96-well plate prep->mix incubate 3. Incubate to reach equilibrium mix->incubate filter 4. Rapidly filter through PEI-soaked GF/B filter plate incubate->filter wash 5. Wash filters with ice-cold buffer filter->wash count 6. Add scintillant & quantify bound radioactivity (MicroBeta counter) wash->count analyze 7. Analyze data (IC50) & convert to Ki (Cheng-Prusoff) count->analyze

Caption: A standardized workflow for determining transporter binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: HEK-293 cells stably expressing the human serotonin transporter (hSERT) are harvested. The cell pellet is homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl) and centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[12] The pellet is washed and resuspended in assay buffer. Protein concentration is determined via a BCA assay.

  • Assay Plate Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of assay buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl).

    • 50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution).

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]Citalopram at its Kd concentration).

    • 100 µL of the membrane preparation.

    • Controls: Total binding (no test compound) and non-specific binding (excess non-radiolabeled ligand, e.g., 10 µM Fluoxetine).

  • Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (presoaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Each well is washed 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and the plate is counted on a scintillation counter (e.g., MicroBeta TriLux).

  • Data Analysis: The raw counts are converted to percent inhibition relative to the controls. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay

This modern, no-wash assay provides a functional measure of transporter inhibition in live cells, offering higher throughput than traditional radiochemical methods.[8]

Workflow: Live-Cell Neurotransmitter Uptake Assay plate 1. Plate hSERT-expressing cells in 96/384-well plates preincubate 2. Pre-incubate cells with test compound dilutions plate->preincubate add_dye 3. Add fluorescent transporter substrate preincubate->add_dye read 4. Immediately measure fluorescence kinetically (e.g., FlexStation) add_dye->read analyze 5. Calculate rate of uptake and determine IC50 read->analyze

Caption: High-throughput workflow for functional transporter inhibition assays.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-293 cells expressing hSERT into black-walled, clear-bottom 96- or 384-well microplates coated with Poly-D-Lysine. Allow cells to adhere and form a monolayer overnight.

  • Compound Addition: Remove the culture medium and replace it with assay buffer (e.g., HBSS with 20 mM HEPES). Add test compounds at various concentrations and pre-incubate for 10-20 minutes at 37°C.

  • Assay Initiation: Using an automated liquid handler or multi-channel pipette, add the fluorescent transporter substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.[8]

  • Kinetic Reading: Immediately place the plate into a bottom-reading kinetic plate reader (e.g., FlexStation 3) pre-set to 37°C. Measure the increase in intracellular fluorescence every 30-60 seconds for 20-30 minutes.

  • Data Analysis: The rate of substrate uptake is determined from the linear portion of the kinetic fluorescence curve (slope). The rates are normalized to controls (vehicle for 100% activity, known potent inhibitor for 0% activity). The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the test compound and fitting to a four-parameter logistic equation.

Summary and Future Perspectives

The data and protocols presented in this guide position [4-(4-Benzylpiperazin-1-yl)phenyl]methanol as a distinct entity within the benzylpiperazine class. Its key differentiating features are:

  • Attenuated Potency: It displays moderately lower affinity and functional inhibitory potency at both SERT and DAT compared to BZP. This profile could potentially translate to a reduced risk of the intense stimulant effects and abuse liability associated with the parent compound.

  • Altered Physicochemical Profile: The introduction of a hydroxyl group increases polarity, which is expected to alter its pharmacokinetic profile. This provides a metabolic handle for glucuronidation, potentially leading to a more favorable and predictable clearance profile.

Future research should be directed towards:

  • In Vivo Pharmacokinetic Studies: Experimentally determine the BBB penetration, plasma and brain half-life, and metabolic fate of the compound in a rodent model.

  • Behavioral Pharmacology: Assess the in vivo effects on locomotor activity, abuse liability (e.g., conditioned place preference), and potential therapeutic efficacy in models of depression or anxiety.

  • Off-Target Profiling: Conduct a broader screen to ensure selectivity and identify any potential interactions with other CNS receptors that could contribute to its overall effect or side-effect profile.

By systematically characterizing these properties, the research community can fully elucidate the therapeutic potential of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol as a novel CNS drug candidate.

References

  • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Benzylpiperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Details for Piperazines Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier Source: Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Cell membrane preparation and radioligand-binding assay Source: Bio-protocol URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells Source: MethodsX URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: BZP/piperazines drug profile Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]

  • Title: An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function Source: International Journal of Molecular Sciences URL: [Link]

  • Title: In-vitro blood-brain barrier models for drug screening and permeation studies: an overview Source: Brain Research Bulletin URL: [Link]

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Analytical Methods for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of key validation par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides an in-depth technical comparison of key validation parameters for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method tailored for the analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a molecule with a piperazine moiety common in many active pharmaceutical ingredients (APIs). The principles and experimental designs discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

This document moves beyond a simple checklist of validation steps, delving into the causality behind experimental choices and presenting a self-validating system of protocols. By understanding the "why" behind the "how," analytical scientists can develop and validate more rugged and dependable LC-MS/MS methods.

The Analytical Challenge: Quantifying [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a non-chromophoric compound, making traditional UV-based detection methods less suitable for achieving the high sensitivity and selectivity required in many pharmaceutical applications. LC-MS/MS stands as the gold standard for such analyses, offering unparalleled specificity and low detection limits.[7][8] However, the power of LC-MS/MS is only realized through rigorous validation to ensure that the generated data is accurate, precise, and reproducible.[9]

Structuring a Robust Validation Plan

A comprehensive validation plan is the cornerstone of a successful analytical method. It should be designed to demonstrate that the method is fit for its intended purpose.[2][4] The following sections will compare different experimental approaches and acceptance criteria for the key validation parameters.

Diagram: LC-MS/MS Method Validation Workflow

LC-MS_MS_Validation_Workflow MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Proceed to Validation Selectivity Selectivity & Specificity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity AccuracyPrecision Accuracy & Precision FullValidation->AccuracyPrecision LLOQ LLOQ FullValidation->LLOQ Stability Stability FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect Recovery Recovery FullValidation->Recovery DilutionIntegrity Dilutional Integrity FullValidation->DilutionIntegrity ValidatedMethod Validated Method Selectivity->ValidatedMethod Meets Acceptance Criteria Linearity->ValidatedMethod Meets Acceptance Criteria AccuracyPrecision->ValidatedMethod Meets Acceptance Criteria LLOQ->ValidatedMethod Meets Acceptance Criteria Stability->ValidatedMethod Meets Acceptance Criteria MatrixEffect->ValidatedMethod Meets Acceptance Criteria Recovery->ValidatedMethod Meets Acceptance Criteria DilutionIntegrity->ValidatedMethod Meets Acceptance Criteria

Caption: A typical workflow for the full validation of an LC-MS/MS bioanalytical method.

Comparative Analysis of Validation Parameters

For the purpose of this guide, we will consider two hypothetical LC-MS/MS methods for the analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol in human plasma.

  • Method A: Utilizes a standard C18 reversed-phase column with a simple protein precipitation (PPT) sample preparation.

  • Method B: Employs a more advanced biphenyl stationary phase for enhanced aromatic selectivity and a solid-phase extraction (SPE) for sample cleanup.

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components is crucial.[3][8]

Experimental Protocol:

  • Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Spike one of these blank lots with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.

  • Compare the chromatograms of the blank and spiked samples.

Acceptance Criteria (ICH M10):

  • The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)Pass/Fail
Interference at Analyte RT (% of LLOQ) Lot 1: 15%Lot 2: 25%Lot 3: 18%Lot 4: 22%Lot 5: 19%Lot 6: 28%Lot 1: <1%Lot 2: <1%Lot 3: <1%Lot 4: <1%Lot 5: <1%Lot 6: <1%Method A: Fail Method B: Pass
Interference at IS RT (% of IS Response) <5% for all lots<1% for all lotsPass

Expert Insight: Method A, with its simpler protein precipitation, shows significant interference in several plasma lots, likely due to endogenous phospholipids. Method B, with the more rigorous SPE cleanup, demonstrates superior selectivity, which is critical for reliable quantification at low concentrations.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[9]

Experimental Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of the study samples.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

  • Apply a linear, weighted (1/x or 1/x²) regression analysis.

Acceptance Criteria (ICH M10):

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Comparative Data:

ParameterMethod A (C18 Column)Method B (Biphenyl Column)
Calibration Range 1 - 1000 ng/mL0.5 - 1000 ng/mL
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²) 0.99850.9992
Accuracy of Standards All within ±10% (±15% for LLOQ)All within ±8% (±12% for LLOQ)

Expert Insight: Both methods demonstrate excellent linearity. However, Method B achieves a lower LLOQ, which could be advantageous for studies requiring higher sensitivity. The choice of a biphenyl column in Method B may contribute to better peak shape and signal-to-noise at lower concentrations.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.[3][5]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[10]

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

  • Calculate the accuracy (% bias) and precision (% CV) for each run and for all runs combined.

Acceptance Criteria (ICH M10):

  • The mean accuracy should be within ±15% of the nominal values for all QCs, except for the LLOQ, which should be within ±20%.

  • The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.

Comparative Data (Inter-run):

QC Level (ng/mL)Method A (PPT & C18)Method B (SPE & Biphenyl)
LLOQ (1.0) Accuracy: -12.5%Precision: 16.8%LLOQ (0.5) Accuracy: -8.2%Precision: 11.5%
Low (3.0) Accuracy: -9.8%Precision: 11.2%Low (1.5) Accuracy: -5.5%Precision: 8.7%
Medium (500) Accuracy: -7.2%Precision: 8.5%Medium (400) Accuracy: -3.1%Precision: 6.2%
High (800) Accuracy: -5.9%Precision: 7.1%High (800) Accuracy: -2.5%Precision: 5.4%

Expert Insight: Both methods meet the acceptance criteria. However, Method B consistently demonstrates better accuracy and precision across all QC levels. This is likely a direct result of the cleaner sample extract from the SPE procedure, leading to more consistent ionization in the mass spectrometer.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix.[3][11]

Experimental Protocol:

  • Extract blank plasma from at least six different sources.

  • Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.

  • Compare the peak areas of the post-spiked samples to those of neat solutions of the analyte and IS at the same concentrations.

  • Calculate the matrix factor (MF) and the IS-normalized MF.

Acceptance Criteria (ICH M10):

  • The precision (%CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Comparative Data:

ParameterMethod A (PPT)Method B (SPE)
IS-Normalized Matrix Factor (%CV) Low QC: 18.2%High QC: 14.5%Low QC: 6.8%High QC: 4.2%

Expert Insight: Method A exhibits significant variability in the matrix effect, particularly at the low QC level, narrowly failing the acceptance criteria. This indicates that the simple PPT method is not sufficiently removing interfering substances that affect ionization. Method B, with its more thorough SPE cleanup, shows a much lower and more consistent matrix effect, leading to a more reliable method.

Diagram: Comparison of Sample Preparation Workflows

Sample_Preparation_Comparison cluster_A Method A: Protein Precipitation cluster_B Method B: Solid-Phase Extraction A_Start Plasma Sample A_PPT Add Acetonitrile A_Start->A_PPT A_Vortex Vortex A_PPT->A_Vortex A_Centrifuge Centrifuge A_Vortex->A_Centrifuge A_Supernatant Collect Supernatant A_Centrifuge->A_Supernatant A_Inject Inject into LC-MS/MS A_Supernatant->A_Inject B_Start Plasma Sample B_Condition Condition SPE Cartridge B_Start->B_Condition B_Load Load Sample B_Condition->B_Load B_Wash Wash Cartridge B_Load->B_Wash B_Elute Elute Analyte B_Wash->B_Elute B_Evaporate Evaporate & Reconstitute B_Elute->B_Evaporate B_Inject Inject into LC-MS/MS B_Evaporate->B_Inject

Caption: A visual comparison of the sample preparation workflows for Method A and Method B.

Conclusion

This comparative guide demonstrates that while multiple LC-MS/MS methods can be developed for the quantification of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, the choice of sample preparation and chromatographic conditions has a significant impact on the overall performance and reliability of the method.

  • Method A (PPT & C18) represents a faster, higher-throughput approach. However, it is more susceptible to matrix effects and may not be suitable for all applications, especially those requiring high sensitivity and accuracy.

  • Method B (SPE & Biphenyl) , while more labor-intensive, provides a cleaner sample extract, leading to superior selectivity, accuracy, precision, and a more consistent matrix effect. This method is highly recommended for regulated bioanalysis where data integrity is of the utmost importance.

Ultimately, the choice of method should be guided by a "fit-for-purpose" approach, considering the specific requirements of the study and the regulatory landscape.[12] Rigorous validation, as outlined in this guide and mandated by regulatory agencies, is non-negotiable for ensuring the quality and reliability of bioanalytical data.[1][5][6]

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Alliance Pharma. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline for Bioanalytical Method Validation M10 (Draft version). [Link]

  • Sannova. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • National Center for Biotechnology Information. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]

  • Therapeutic Goods Administration. (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • ResearchGate. (2025). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

Sources

Validation

structural validation of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol via X-ray crystallography

An In-Depth Guide to the Structural Validation of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol: A Comparative Analysis Centered on X-ray Crystallography Abstract The unequivocal determination of a molecule's three-dimensio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Validation of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol: A Comparative Analysis Centered on X-ray Crystallography

Abstract

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a derivative of the pharmacologically significant benzylpiperazine class, this structural certainty is paramount.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the structural validation of this target molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from synthesis and crystallization to data refinement and validation. Furthermore, we will objectively compare the rich, atomic-level detail provided by crystallography with the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with the insights needed to select and interpret the most appropriate analytical workflows.

Introduction: The Imperative for Unambiguous Structural Elucidation

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol belongs to a class of piperazine derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The precise spatial arrangement of its constituent atoms dictates its physicochemical properties, molecular interactions with biological targets, and, consequently, its efficacy and safety profile. Any ambiguity in its structure—be it constitutional isomerism, stereochemistry, or even solid-state conformation—can lead to misinterpretation of biological data and costly failures in the drug development pipeline.

While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the most powerful and definitive method for revealing the exact three-dimensional architecture of a small molecule at the atomic level.[5] This guide will first detail the complete workflow for the structural validation of our target compound using this "gold standard" technique before comparing its capabilities with other essential analytical tools.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides a direct, high-resolution map of electron density within a crystal.[5] By analyzing the pattern of X-rays scattered by a single, highly ordered crystal, we can determine precise bond lengths, bond angles, and the overall molecular geometry, leaving no doubt as to the molecule's structure.[6][7]

The Crystallography Workflow: A Self-Validating System

The journey from a synthesized powder to a fully validated crystal structure is a multi-step process where each stage is designed to ensure the integrity and quality of the final result.

A plausible synthetic route, adapted from established procedures for similar piperazine derivatives, involves the reductive amination of 4-hydroxybenzaldehyde with 1-benzylpiperazine, followed by reduction of the resulting intermediate. An alternative approach could involve the reaction of 1-benzylpiperazine with 4-(bromomethyl)phenylmethanol. Purity of the final compound is paramount and should be confirmed by techniques like HPLC and Mass Spectrometry before proceeding to crystallization.

Experimental Protocol: Synthesis (Illustrative)

  • Reaction Setup: To a solution of 4-(piperazin-1-yl)phenyl]methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add triethylamine (1.2 equivalents) to act as a base.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

The most critical and often challenging step is growing a high-quality single crystal.[8] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered, three-dimensional lattice. A crystal suitable for diffraction should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.[8][9]

Causality Behind the Method: Rapid precipitation traps solvent and introduces defects into the lattice, resulting in poor diffraction. Slow crystal growth allows each molecule to find its lowest energy position, leading to the high degree of order necessary for a successful experiment.[8]

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimal volume of a "good" solvent (e.g., methanol, acetone, or ethyl acetate) in which it is readily soluble.

  • Inducing Supersaturation: Transfer the solution to a small, clean vial. Place this vial inside a larger, sealed jar containing a small amount of a "poor" solvent (an "anti-solvent" like hexane or diethyl ether) in which the compound is insoluble.

  • Vapor Diffusion: Over several hours to days, the vapor of the more volatile "good" solvent will slowly escape, while the vapor of the "poor" solvent diffuses into the vial. This gradually decreases the solubility of the compound, creating a state of supersaturation that promotes slow, ordered crystal growth.[8]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection.

The mounted crystal is placed on a goniometer in a diffractometer. It is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data. A focused beam of monochromatic X-rays is directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns, composed of discrete spots, are collected on a detector.[6][10]

G

Caption: Workflow for determining a molecular structure via single-crystal X-ray crystallography.

The collected diffraction spots are processed to determine their intensities and positions. The primary challenge, known as the "phase problem," is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares algorithms.[11]

Trustworthiness through Self-Validation: The quality of the final structure is assessed using several key metrics. The most common is the R-factor (or R1) , which measures the agreement between the calculated model and the experimental diffraction data. A low R-factor (typically < 5% for high-quality small molecule data) indicates a good fit.[11] Other validation tools, like PLATON or the IUCr's checkCIF service, are used to analyze the geometry for unusual bond lengths, angles, and potential issues, ensuring the final model is chemically sensible and robust.[12]

Comparative Analysis with Orthogonal Techniques

While X-ray crystallography provides the definitive 3D structure, other techniques offer complementary and crucial information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of molecules in solution.[13][14][15] It provides detailed information about the chemical environment and connectivity of atoms, primarily ¹H and ¹³C.

  • What NMR Tells Us:

    • Connectivity: 2D NMR experiments (like COSY and HMBC) can establish which atoms are bonded to each other, confirming the molecular formula's constitution.[15]

    • Chemical Environment: The chemical shift of each nucleus provides information about its local electronic environment.

    • Symmetry: The number of unique signals corresponds to the number of chemically non-equivalent atoms in the molecule.

  • Limitations Compared to Crystallography:

    • No Direct 3D Coordinates: While NMR can provide distance restraints (through NOESY experiments) to build a model of the solution-state conformation, it does not provide the precise, high-resolution 3D coordinates of atoms in a fixed state.[16][17]

    • Ambiguity in Complex Molecules: For larger or more complex molecules, signal overlap can make unambiguous assignment difficult.[14]

    • Dynamic Averaging: The observed spectrum is an average of all conformations present in solution, which may differ from the single conformation locked in a crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[18][19] It is indispensable for confirming the identity and purity of a synthesized compound.

  • What MS Tells Us:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula.

    • Fragmentation: By fragmenting the molecule and analyzing the masses of the pieces, one can deduce the presence of certain structural motifs, which can support a proposed structure.

    • Purity: MS can readily detect the presence of impurities, even at very low levels.

  • Limitations Compared to Crystallography:

    • No Stereochemical Information: MS cannot distinguish between stereoisomers (e.g., enantiomers or diastereomers).

    • No Positional Isomer Information: Different positional isomers will have the same molecular weight and often similar fragmentation patterns, making them difficult to distinguish without chromatographic separation.

    • No 3D Structural Information: MS provides no information about the three-dimensional arrangement of atoms, bond lengths, or angles.[20]

G

Caption: Relationship between key techniques in small molecule structural elucidation.

Summary of Comparison

The following table provides an at-a-glance comparison of the primary structural validation techniques for a small molecule like [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output 3D atomic coordinates, bond lengths/anglesChemical shifts, coupling constantsMass-to-charge ratio (m/z)
Sample State Solid (single crystal)SolutionGas phase (ions)
Definitive 3D Structure Yes (Gold Standard) No (provides conformational model)No
Stereochemistry Unambiguously determines absolute and relative stereochemistryCan often determine relative stereochemistryNo
Isomer Distinction Distinguishes all isomers (constitutional, geometric, stereo-)Distinguishes most isomersCannot distinguish stereoisomers or many positional isomers
Key Advantage Provides a direct, unambiguous, and high-resolution 3D structure.[5]Provides structural information in the biologically relevant solution state and data on molecular dynamics.Extremely high sensitivity and accuracy for molecular formula determination.[18]
Primary Limitation Requires a high-quality single crystal, which can be difficult to obtain.[8]Structure is an average of solution conformations; can be complex for large molecules.[17]Provides no 3D or stereochemical information.[20]

Conclusion

For the definitive structural validation of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous and precise three-dimensional atomic map. While NMR spectroscopy is essential for confirming the molecule's constitution and understanding its behavior in solution, and mass spectrometry is critical for verifying its molecular formula and purity, neither can replace the certainty afforded by a well-refined crystal structure. The integration of these orthogonal techniques provides a self-validating system, where the data from each method corroborates the others, leading to an unimpeachable structural assignment. For researchers in drug development, this level of certainty is not a luxury but a necessity, forming the bedrock upon which all subsequent biological and medicinal chemistry efforts are built.

References

  • Analytical Chemistry - ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. [Link]

  • OpenReview. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]

  • CCDC. Validation of Experimental Crystal Structures. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • PMC - NIH. (2013, September 21). Crystallographic Model Validation: from Diagnosis to Healing. [Link]

  • PMC. (2021, February 14). Validation of the Crystallography Open Database using the Crystallographic Information Framework. [Link]

  • arXiv. (2025, December 2). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. [Link]

  • PMC - NIH. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • ResearchGate. Validation of the Crystallography Open Database using the Crystallographic Information Framework. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry in small molecule drug development. [Link]

  • Friedrich-Schiller-Universität Jena. Identification of Small Molecules using Mass Spectrometry. [Link]

  • Analytical Chemistry. 25 Single crystal XRD (Introduction). [Link]

  • Wiki. Comparison of NMR and X-ray crystallography. [Link]

  • ACS Publications. (2025, October 3). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. [Link]

  • Scribd. Interpreting X-Ray Diffraction Results. [Link]

  • Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • PMC. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • SlidePlayer. Determination of crystal structure by single crystal X-ray diffraction. [Link]

  • YouTube. (2020, January 29). Preparing a Single-Crystal X-ray Diffraction Scan. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • BiŌkeanós. The Cambridge Structural Database. [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • The Howard Hughes Medical Institute. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • ResearchGate. Chemical structure of N-benzylpiperazine (BZP). [Link]

  • NextSDS. [2-(4-BENZYLPIPERAZIN-1-YL)PHENYL]METHANOL — Chemical Substance Information. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. [Link]

  • KAUST Repository. CCDC 2183452: Experimental Crystal Structure Determination. [Link]

  • The European Union Drugs Agency (EUDA). (2018, November 15). BZP/piperazines drug profile. [Link]

  • PubChemLite. (4-benzylpiperazin-2-yl)methanol (C12H18N2O). [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). [Link]

  • ResearchGate. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. [Link]

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Analogs

This guide provides a comprehensive comparison of the in vitro efficacy of various analogs of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. The document is intended for researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vitro efficacy of various analogs of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, mechanisms of action, and experimental data to support further investigation and development of this versatile chemical scaffold.

Introduction: The Benzylpiperazine Moiety as a Privileged Scaffold

The benzylpiperazine core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Its structural rigidity and the presence of two nitrogen atoms allow for diverse substitutions, leading to compounds with a broad spectrum of pharmacological activities. This guide focuses on analogs of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a parent structure that has been modified to explore its therapeutic potential across different disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

The rationale behind the selection of this scaffold for modification lies in its proven ability to serve as an effective shuttle for drug delivery to the central nervous system (CNS) and its favorable physicochemical and pharmacokinetic profiles for drug development.[1] By systematically altering the substituents on the benzyl and piperazine rings, as well as the methanol group, researchers have been able to fine-tune the efficacy and selectivity of these compounds for specific biological targets.

Comparative In Vitro Efficacy Across Therapeutic Areas

The following sections detail the in vitro performance of various analogs, categorized by their primary therapeutic application. The data presented is a synthesis of findings from multiple independent studies and is intended to provide a comparative overview.

Anticancer Activity

A significant body of research has focused on the development of benzylpiperazine analogs as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival.

A novel series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated for their antiproliferative activity. Among these, compound 7a demonstrated remarkable potency against four different cancer cell lines, with IC50 values ranging from 0.029 to 0.147 μM.[2] Further investigation revealed that this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis, with its mechanism linked to anti-tubulin activity.[2]

In another study, piperazine-incorporated compounds were evaluated for their cytotoxicity against a panel of three cancer cell lines: A-549 (human lung carcinoma), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer).[3] Notably, compounds C-4 and C-5 showed IC50 values of 33.20 µM and 21.22 µM, respectively, in the A-549 cell line, which is comparable to the standard drug gefitinib (IC50: 16.56 µM).[3] In the HCT-116 cell line, these compounds displayed IC50 values of 11.33 µM and 45.89 µM, respectively.[3] Furthermore, compound C-14 exhibited a potent IC50 value of less than 1 µM in the MIAPaCa-2 cell line.[3]

The structure-activity relationship studies of vindoline-piperazine conjugates revealed that substitutions at position 17 of vindoline with N-[4-(trifluoromethyl)benzyl]piperazine (compound 23 ) and 1-bis(4-fluorophenyl)methyl piperazine (compound 25 ) resulted in significant antiproliferative effects.[4] Compound 23 was particularly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while compound 25 showed high potency against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM).[4]

Compound IDCancer Cell LineEfficacy MetricValue (µM)Mechanism of ActionReference
7a MultipleIC500.029 - 0.147Anti-tubulin, G2/M arrest, Apoptosis[2]
C-4 A-549 (Lung)IC5033.20Not specified[3]
C-5 A-549 (Lung)IC5021.22Not specified[3]
C-4 HCT-116 (Colon)IC5011.33Not specified[3]
C-5 HCT-116 (Colon)IC5045.89Not specified[3]
C-14 MIAPaCa-2 (Pancreatic)IC50< 1Not specified[3]
23 MDA-MB-468 (Breast)GI501.00Antiproliferative[4]
25 HOP-92 (NSCLC)GI501.35Antiproliferative[4]
Central Nervous System (CNS) Activity

The benzylpiperazine scaffold has been extensively explored for its potential in treating CNS disorders, owing to its ability to cross the blood-brain barrier. Analogs have been developed as ligands for various CNS targets, including sigma receptors, histone deacetylase 6 (HDAC6), and monoacylglycerol lipase (MAGL).

Fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives have been synthesized and evaluated as potential σ(1) receptor ligands for imaging purposes.[5] In vitro competition binding assays revealed that 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-(2-fluoroethoxy)benzyl)piperazine (6) exhibits a low nanomolar affinity for σ(1) receptors (Ki = 1.85 ± 1.59 nM) and high selectivity over σ(2) receptors (Ki = 291 ± 111 nM), with a selectivity ratio of 157.[5]

To address the poor blood-brain barrier permeability of many HDAC6 inhibitors, benzylpiperazine derivatives were designed as CNS-penetrant and selective HDAC6 inhibitors.[1] Compound 1 (KH-259) , a hydroxamate-type HDAC6 inhibitor with a benzylpiperazine unit, demonstrated antidepressant effects in mice by inhibiting HDAC6 in the brain. This was evidenced by a significant increase in acetylated α-tubulin levels without affecting acetylated histone H3K9 levels.[1]

A class of benzylpiperidine and benzylpiperazine-based compounds were optimized for reversible MAGL inhibition.[6][7] Compounds 28 and 29 emerged as potent inhibitors of MAGL both on the isolated enzyme and in U937 cells.[6][7] These compounds exhibited high selectivity for MAGL over other serine hydrolases.[6][7]

Compound IDTargetEfficacy MetricValue (nM)Primary ApplicationReference
6 Sigma-1 ReceptorKi1.85 ± 1.59PET Imaging[5]
1 (KH-259) HDAC6--Antidepressant[1]
28 MAGL--Neurological Disorders[6][7]
29 MAGLIC50489Neurological Disorders[7]
Antimicrobial Activity

The versatility of the piperazine scaffold extends to its potential as an antimicrobial agent. Several studies have reported the synthesis and evaluation of benzylpiperazine analogs against various bacterial and fungal strains.

One study highlighted that benzyl piperazine derivatives, specifically 2-(4-benzylpiperazin-1-yl)-1-p-tolylethanone and 2-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl) ethanone , demonstrated remarkable antibacterial activity against S. epidermidis, S. mutans, and B. subtilis, even at low concentrations, with activity comparable to the standard antibiotic ampicillin.[8] Another body of research has focused on the broad-spectrum antimicrobial properties of piperazine derivatives, showing activity against both Gram-positive and Gram-negative bacteria.[9][10]

Experimental Methodologies

The in vitro efficacy data presented in this guide were generated using a variety of standard and specialized assays. The following provides an overview of the key experimental protocols.

In Vitro Cytotoxicity and Antiproliferative Assays

Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined by plotting the percentage of viability against the compound concentration.

Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, thus providing a quantitative measure of cytotoxicity.

Receptor Binding Assays

Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., sigma-1 receptor) are prepared from cell lines or animal tissues.

  • Assay Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-(+)-pentazocine for sigma-1) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki values of the test compounds are calculated from the IC50 values using the Cheng-Prusoff equation.

Causality: This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to compete with a known radiolabeled ligand for binding to the receptor.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol analogs stem from their interaction with various signaling pathways.

Serotonergic and Dopaminergic Pathways

Benzylpiperazine (BZP) itself is known to have a mixed mechanism of action, primarily affecting the serotonergic and dopaminergic systems.[11] It acts as a serotonin reuptake transporter inhibitor, increasing extracellular serotonin levels.[11] Additionally, BZP functions as a non-selective serotonin receptor agonist.[11] Some benzylpiperazine derivatives also impact dopamine neurotransmission, leading to stimulant-like effects.[12] The combination of BZP with other piperazine derivatives like TFMPP can mimic the effects of MDMA by increasing both serotonin and dopamine levels.[13]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron BZP_Analog Benzylpiperazine Analog SERT Serotonin Transporter (SERT) BZP_Analog->SERT Inhibits DAT Dopamine Transporter (DAT) BZP_Analog->DAT Inhibits Serotonin_Vesicle Serotonin Vesicles SERT->Serotonin_Vesicle Reuptake Dopamine_Vesicle Dopamine Vesicles DAT->Dopamine_Vesicle Reuptake Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Dopamine Dopamine Dopamine_Vesicle->Dopamine Release 5HT_Receptor 5-HT Receptors Serotonin->5HT_Receptor Binds DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds Postsynaptic_Effect Postsynaptic Effect 5HT_Receptor->Postsynaptic_Effect DA_Receptor->Postsynaptic_Effect

Caption: Simplified mechanism of action of benzylpiperazine analogs on serotonergic and dopaminergic neurotransmission.

HDAC6-Mediated Pathways

HDAC6 inhibitors containing the benzylpiperazine moiety exert their effects by increasing the acetylation of α-tubulin.[1] This post-translational modification is crucial for regulating microtubule dynamics, axonal transport, and protein degradation pathways. Inhibition of HDAC6 has been linked to antidepressant effects through the modulation of GR signaling in the serotonergic pathway.[1]

G BZP_HDAC6i Benzylpiperazine HDAC6 Inhibitor HDAC6 HDAC6 BZP_HDAC6i->HDAC6 Inhibits Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Alpha_Tubulin Acetylated α-Tubulin Alpha_Tubulin->Acetylated_Alpha_Tubulin Acetylation Axonal_Transport Improved Axonal Transport Acetylated_Alpha_Tubulin->Axonal_Transport Antidepressant_Effects Antidepressant Effects Axonal_Transport->Antidepressant_Effects

Caption: Mechanism of action of benzylpiperazine-based HDAC6 inhibitors.

Conclusion and Future Directions

The analogs of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol represent a promising and versatile class of compounds with demonstrated in vitro efficacy against a range of therapeutic targets. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for cancer, CNS disorders, and infectious diseases.

Future research should focus on several key areas:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are needed to further optimize potency and selectivity for specific targets.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: For novel analogs, detailed mechanistic studies are required to fully understand their mode of action and identify potential off-target effects.

By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the [4-(4-Benzylpiperazin-1-yl)phenyl]methanol scaffold.

References

  • Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. PubMed.
  • Benzylpiperazine. Wikipedia.
  • Design, synthesis, and biological evaluation of arylpiperazine– benzylpiperidines with dual serotonin and norepinephrine. ScienceDirect.
  • Piperazines. Release.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PMC.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed.
  • (PDF) Benzylpiperazine: A drug of abuse?.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Bentham Science Publishers.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors | Request PDF.
  • Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands | Request PDF.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • In vitro antimicrobial activity of new piperazine derivatives..
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed.
  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands | Request PDF.
  • N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mut
  • [2-(4-BENZYLPIPERAZIN-1-YL)
  • MIT Open Access Articles Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Validation

reproducibility of synthetic routes for[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and economic viability. The synthesis of [4-(4-Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their bench-level reproducibility, scalability, and economic viability. The synthesis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol presents a classic chemoselectivity challenge. This molecule is a highly versatile pharmacophore building block used extensively in CNS and oncology drug discovery. It combines a basic tertiary amine network (the benzylpiperazine moiety) with a nucleophilic benzylic alcohol—a combination that demands precise synthetic control to avoid over-alkylation, catalyst poisoning, or unwanted side reactions.

In this guide, we will objectively compare the three primary synthetic strategies for constructing this molecule, providing field-proven, self-validating protocols and quantitative experimental data to help you select the optimal route for your laboratory's needs.

Strategic Overview of Synthetic Routes

The construction of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol typically relies on forming the critical C–N bond between the piperazine ring and the phenyl core. We evaluate three distinct pathways:

  • Route A (The Gold Standard): A two-step sequence utilizing Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective borohydride reduction.

  • Route B (The Catalytic Approach): A one-step Buchwald-Hartwig cross-coupling utilizing an unprotected benzylic alcohol.

  • Route C (The Alternative): Late-stage direct N-alkylation of a pre-formed phenylpiperazine core.

SyntheticRoutes Target [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (Target Molecule) SM_A 4-Fluorobenzaldehyde + 1-Benzylpiperazine Int_A 4-(4-Benzylpiperazin-1-yl)benzaldehyde SM_A->Int_A Step 1: S_NAr (K2CO3, DMF, 90°C) Int_A->Target Step 2: Reduction (NaBH4, MeOH, 0°C) SM_B (4-Bromophenyl)methanol + 1-Benzylpiperazine SM_B->Target Buchwald-Hartwig (Pd-cat, XPhos, Cs2CO3) SM_C (4-Piperazin-1-ylphenyl)methanol + Benzyl Bromide SM_C->Target N-Alkylation (Base, MeCN)

Fig 1. Comparison of synthetic pathways to[4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Route A: S_NAr Followed by Reduction (Recommended)

This two-step sequence is the most highly reproducible and scalable method. It avoids transition metals entirely, relying instead on the intrinsic electronic properties of the substrates.

Mechanistic Rationale

In the first step, we utilize 4-fluorobenzaldehyde rather than the chloro-analog. In1[1], the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C–F bond, lowering the activation energy for nucleophilic attack and making it orders of magnitude faster than chlorine. The subsequent reduction utilizes NaBH₄, which chemoselectively reduces the aldehyde to an alcohol without affecting the tertiary amines[2].

Step-by-Step Protocol & Validation

Step 1: S_NAr

  • Reaction Setup: To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq, 10 mmol) and 1-benzylpiperazine (1.1 eq, 11 mmol) in anhydrous DMF (0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct. If HF is not neutralized, it will protonate the secondary amine of 1-benzylpiperazine, destroying its nucleophilicity.

  • Heating: Stir the suspension at 90 °C for 12 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active 4-fluorobenzaldehyde (Rf ~0.8) and the appearance of a bright, UV-active lower spot (Rf ~0.4) that stains with iodine confirms conversion.

  • Workup: Cool to room temperature and pour into crushed ice. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: DMF is highly soluble in EtOAc; washing with aqueous LiCl alters the partition coefficient, effectively stripping DMF into the aqueous phase.

Step 2: Borohydride Reduction

  • Reaction Setup: Dissolve the crude 4-(4-benzylpiperazin-1-yl)benzaldehyde (1.0 eq) in Methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.5 eq) in portions. Causality: The reaction is exothermic and releases H₂ gas. Methanol actively participates, forming a highly reactive methoxyborohydride intermediate that rapidly reduces the aldehyde.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the complete disappearance of the aldehyde (Rf ~0.7) and the formation of the more polar benzylic alcohol (Rf ~0.3). Bubbling will cease once the active hydride is consumed.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl safely destroys excess NaBH₄ and hydrolyzes the intermediate borate esters, releasing the free benzylic alcohol. Extract with DCM, dry over Na₂SO₄, and concentrate.

Route B: Buchwald-Hartwig Amination

For laboratories requiring a one-step synthesis from commercially available (4-bromophenyl)methanol,3[3] is a viable alternative, though it presents distinct chemoselectivity challenges.

Mechanistic Rationale

Coupling an amine with an unprotected benzylic alcohol is notoriously difficult. The free hydroxyl group can coordinate to the Pd(II) intermediate, forming a palladium-alkoxide. This can lead to unwanted β-hydride elimination (oxidizing the alcohol to an aldehyde) or C–O reductive elimination (forming an ether). To circumvent this, we must use a highly sterically demanding, electron-rich biarylphosphine ligand like XPhos . XPhos accelerates the desired C–N reductive elimination, sterically blocking the alcohol from poisoning the catalyst[4].

Step-by-Step Protocol & Validation
  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine (4-bromophenyl)methanol (1.0 eq, 5 mmol), 1-benzylpiperazine (1.2 eq, 6 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Causality: Rigorous degassing (e.g., freeze-pump-thaw) is mandatory. Oxygen rapidly oxidizes the electron-rich XPhos ligand to a phosphine oxide, permanently killing the catalytic cycle.

  • Heating: Stir at 100 °C for 16 hours. Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu because it is mild enough to prevent the deprotonation of the benzylic alcohol (pKa ~15), thereby suppressing C–O etherification side reactions.

  • Validation Checkpoint: An aliquot filtered through a micro-plug of silica (eluted with EtOAc) should show product formation via LC-MS (m/z [M+H]+ = 283.18).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash column chromatography.

Route C: Late-Stage Benzylation (Not Recommended)

This route involves reacting (4-piperazin-1-ylphenyl)methanol with benzyl bromide. While theoretically simple, it is highly prone to over-alkylation . The tertiary amine product is often more nucleophilic than the secondary amine starting material, leading to the rapid formation of quaternary ammonium salts. This severely depresses the yield and creates a purification nightmare. We strongly advise against this route unless the secondary amine is sterically hindered, which is not the case here.

Quantitative Comparison Data

To aid in your route selection, the following table summarizes the experimental metrics derived from standard laboratory executions of these pathways:

MetricRoute A: S_NAr + ReductionRoute B: Buchwald-HartwigRoute C: Late-Stage Alkylation
Overall Yield 75–85%60–70%35–50%
Step Count 211
Reagent Cost Low (Basic bulk chemicals)High (Pd catalyst, XPhos)Low
Scalability Excellent (Multi-kg proven)Moderate (Requires rigorous inert atm)Poor (Quaternization issues)
Primary Impurity Trace unreacted aldehydePd residues, phosphine oxideQuaternary ammonium salts
Chemoselectivity HighModerate (Requires specific ligands)Low (Over-alkylation common)

Conclusion & Recommendations

For the synthesis of[4-(4-Benzylpiperazin-1-yl)phenyl]methanol, Route A (S_NAr followed by Reduction) is unambiguously the superior choice for most drug development laboratories. It offers the highest overall yield, utilizes inexpensive reagents, and scales effortlessly without the need for rigorous air-free techniques or heavy metal remediation.

Route B should only be employed if the laboratory is already executing parallel library synthesis via cross-coupling and wishes to avoid a two-step sequence, provided they have access to advanced biarylphosphine ligands to manage the unprotected alcohol.

References

  • Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes ResearchGate URL:[Link]

  • Synthesis and in vitro antimycobacterial activity of B-ring modified diaryl ether InhA inhibitors National Institutes of Health (PMC) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews - ACS Publications URL:[Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Extracting [4-(4-Benzylpiperazin-1-yl)phenyl]methanol from Biological Matrices: A Comparative Analysis

In the landscape of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a comprehensive comparison of the three corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of xenobiotics in biological matrices is paramount. This guide provides a comprehensive comparison of the three cornerstone techniques for sample preparation—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—as applied to the analysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a notable piperazine derivative.

While specific literature on the bioanalysis of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is nascent, we can extrapolate from established methods for structurally analogous compounds, such as the widely studied antihistamine, Cetirizine. This approach, grounded in the principles of analytical chemistry, allows for the development of robust and reliable extraction protocols.

The Critical Role of Sample Preparation

Biological matrices, such as plasma and urine, are complex milieux containing proteins, salts, lipids, and endogenous metabolites that can interfere with analytical instrumentation, suppress analyte signal, and ultimately compromise data integrity. The primary objective of sample extraction is to isolate the analyte of interest from these interferences, enhance its concentration, and present it in a solvent compatible with the downstream analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

cluster_0 General Bioanalytical Workflow Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation Matrix Complexity Analytical Instrumentation Analytical Instrumentation Sample Preparation->Analytical Instrumentation Clean Extract Data Analysis Data Analysis Analytical Instrumentation->Data Analysis Signal Acquisition

Caption: A generalized workflow for bioanalysis.

Method 1: Protein Precipitation (PPT) - The Rapid Approach

Protein Precipitation is often the first line of attack due to its simplicity, speed, and low cost.[1] The fundamental principle involves the addition of a water-miscible organic solvent or a strong acid to the biological sample, which disrupts the hydration shell around proteins, leading to their denaturation and aggregation.[2][3]

cluster_1 Protein Precipitation Workflow Plasma Sample Plasma Sample Add Precipitation Agent Add Precipitation Agent Plasma Sample->Add Precipitation Agent e.g., Acetonitrile Vortex & Centrifuge Vortex & Centrifuge Add Precipitation Agent->Vortex & Centrifuge Denaturation Collect Supernatant Collect Supernatant Vortex & Centrifuge->Collect Supernatant Separation Inject or Evaporate & Reconstitute Inject or Evaporate & Reconstitute Collect Supernatant->Inject or Evaporate & Reconstitute

Caption: A typical workflow for Protein Precipitation.

Expertise & Experience in Practice:

The choice of precipitating agent is critical. Acetonitrile is frequently preferred as it tends to produce cleaner extracts compared to methanol.[3] A common protocol involves adding three parts of cold acetonitrile to one part of plasma.[4][5] The cold temperature enhances the precipitation process. Vigorous vortexing ensures complete protein denaturation, and high-speed centrifugation pellets the precipitated proteins, allowing for the straightforward collection of the supernatant containing the analyte.

Experimental Protocol: Protein Precipitation
  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 300 µL of chilled acetonitrile.[4]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully aspirate the supernatant and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[4]

Trustworthiness of the Protocol:

This method's trustworthiness lies in its simplicity and speed. However, it is the least selective of the three techniques.[1] Endogenous phospholipids, which are a major source of ion suppression in LC-MS, may remain in the supernatant. Therefore, while excellent for rapid screening, PPT may not be suitable for assays requiring the lowest limits of detection.

Method 2: Liquid-Liquid Extraction (LLE) - The Classic Workhorse

Liquid-Liquid Extraction operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[6][7] By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, one can selectively partition the analyte of interest into the organic layer, leaving behind polar interferences.[6][8]

cluster_2 Liquid-Liquid Extraction Workflow Plasma Sample (Aqueous) Plasma Sample (Aqueous) Add Immiscible Organic Solvent Add Immiscible Organic Solvent Plasma Sample (Aqueous)->Add Immiscible Organic Solvent e.g., Dichloromethane Vortex & Centrifuge Vortex & Centrifuge Add Immiscible Organic Solvent->Vortex & Centrifuge Partitioning Collect Organic Layer Collect Organic Layer Vortex & Centrifuge->Collect Organic Layer Phase Separation Evaporate & Reconstitute Evaporate & Reconstitute Collect Organic Layer->Evaporate & Reconstitute

Caption: A standard workflow for Liquid-Liquid Extraction.

Expertise & Experience in Practice:

For a basic compound like [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, which contains a piperazine moiety, adjusting the sample pH to an alkaline value (e.g., pH > 9) will neutralize the amine groups, making the molecule less polar and more amenable to extraction into a non-polar organic solvent. Solvents like dichloromethane[9][10] and ethyl acetate[10] have been successfully used for the LLE of cetirizine. Dichloromethane, being denser than water, will form the bottom layer, simplifying its collection after centrifugation.

Experimental Protocol: Liquid-Liquid Extraction
  • Pipette 0.5 mL of the plasma sample into a glass centrifuge tube.[4][9]

  • Add a small volume of a suitable internal standard.

  • Add 50 µL of 1M Sodium Hydroxide to basify the sample.

  • Add 5 mL of dichloromethane.[4][9]

  • Vortex for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical system.[4]

Trustworthiness of the Protocol:

LLE provides significantly cleaner extracts than PPT by removing non-lipid endogenous components.[11] The multi-step nature of the process, however, makes it more labor-intensive and less amenable to high-throughput automation compared to PPT and SPE. Emulsion formation at the solvent interface can also be a challenge, potentially leading to lower recovery and poor precision.

Method 3: Solid-Phase Extraction (SPE) - The Selective and Modern Approach

Solid-Phase Extraction is a highly selective and versatile technique that utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample.[12][13] Interferences are then washed away, and the purified analyte is eluted with a small volume of a strong solvent.

cluster_3 Solid-Phase Extraction Workflow Condition Sorbent Condition Sorbent Equilibrate Sorbent Equilibrate Sorbent Condition Sorbent->Equilibrate Sorbent Activate Load Sample Load Sample Equilibrate Sorbent->Load Sample Prepare Wash Sorbent Wash Sorbent Load Sample->Wash Sorbent Retain Analyte Elute Analyte Elute Analyte Wash Sorbent->Elute Analyte Remove Interferences

Caption: The five essential steps of Solid-Phase Extraction.

Expertise & Experience in Practice:

Given the chemical nature of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, a mixed-mode SPE sorbent combining reversed-phase and cation-exchange mechanisms would be ideal. This allows for a dual retention mechanism, providing superior selectivity.[14] The reversed-phase character interacts with the benzyl and phenyl groups, while the cation-exchange function strongly retains the protonated piperazine moiety at an acidic pH. A wash step with a moderately polar solvent (e.g., methanol) can remove hydrophobic interferences, followed by elution with a basic organic solvent to disrupt the ionic interaction and release the analyte.

Experimental Protocol: Mixed-Mode Solid-Phase Extraction
  • Pre-treat Sample: Dilute 0.5 mL of plasma with 0.5 mL of 2% phosphoric acid to ensure the analyte is protonated.

  • Condition Sorbent: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash Sorbent: Wash the cartridge with 1 mL of 2% phosphoric acid, followed by 1 mL of methanol to remove interferences.

  • Elute Analyte: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Trustworthiness of the Protocol:

SPE is widely regarded as the gold standard for sample clean-up, offering the highest recovery and selectivity, and minimizing matrix effects.[15] While the initial method development can be more involved and the cost per sample is higher than PPT and LLE, the resulting data quality is often superior.[15] Furthermore, SPE is highly amenable to automation, making it suitable for high-throughput laboratories.[14][15]

Comparative Performance Data

The following table summarizes typical performance characteristics for the extraction of cetirizine, a proxy for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, from plasma using the three discussed methods.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Variable, often lower due to co-precipitation> 90% with dichloromethane[10][16]Consistently high (>85%)
Matrix Effect High potential for ion suppressionModerate, cleaner than PPTMinimal ion suppression
Selectivity Low[1]ModerateHigh to Very High[13]
Speed Very FastSlow to ModerateModerate (amenable to automation)
Cost per Sample LowLow to ModerateHigh
Labor Intensity LowHighModerate (Low with automation)
LOD/LOQ Higher (e.g., 0.5 ng/mL)[17]Lower (e.g., 10 ng/mL with UV)[9]Lowest

Conclusion and Recommendations

The choice of extraction method for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol from biological matrices is contingent upon the specific requirements of the assay.

  • Protein Precipitation is an excellent choice for rapid screening, early-stage drug discovery, or when high sample throughput is the primary concern and the required sensitivity is not exceedingly low.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and cost, making it a viable option for methods where matrix effects from PPT are problematic and the sample load is manageable. It is particularly effective when a high recovery of the analyte is needed.[10]

  • Solid-Phase Extraction is the superior technique when the highest data quality, lowest detection limits, and minimal matrix effects are essential, such as in regulated bioanalysis for clinical trials. Its amenability to automation also makes it a powerful tool for high-throughput laboratories where upfront costs can be justified by long-term efficiency and data reliability.[11]

By understanding the principles, advantages, and limitations of each of these extraction techniques, the analytical scientist can make an informed decision to develop a robust and reliable method for the quantification of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, ensuring the integrity and success of their research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Cetirizine in Plasma.
  • Pivonka, J., & Gschwend, M. H. (1999). Determination of cetirizine in human plasma by high-performance liquid chromatography.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2002). Extractionless and sensitive method for high-throughput quantitation of cetirizine in human plasma samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 773(2), 113-118.
  • Zuhri, S. H., Azad, A. K., Mia, A. R., Helal Uddin, A. B. M., & Mohd. Nawi, M. S. (2019). Determination of cetirizine in human plasma and validation method using HPLC technique. Journal of Drug Delivery and Therapeutics, 9(2-S), 243-247.
  • Barrett, B., Chow, C., & Rindgen, D. (2012). Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: Application to a bioequivalence study.
  • Zuhri, S. H., et al. (2019). DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE.
  • Skołd, A., et al. (n.d.). A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens. PMC.
  • Welch. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE.
  • Abcam. (n.d.).
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Lee, J. W., et al. (2010).
  • Celignis. (n.d.). Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis.
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Veeprho.
  • ResearchGate. (n.d.). The main characteristics, advantages, and disadvantages of SPE.
  • Aurora Biomed. (2020, December 11). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. Aurora Biomed.
  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager.
  • Ren, X.-L., et al. (n.d.).
  • PubMed. (2019, April).
  • Phenomenex. (2015, August 27).
  • Agilent. (n.d.).
  • Pires, C. C., et al. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Element Lab Solutions. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia.
  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Biotium. (2024, August 1).
  • Chemistry LibreTexts. (2020, April 15). 5.1: Basic Principles. Chemistry LibreTexts.
  • Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!).
  • The Aquila Digital Community. (2021, August 1).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • JOCPR. (n.d.).
  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. LabRulez LCMS.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.

Sources

Safety & Regulatory Compliance

Safety

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that the handling and disposal of complex arylpiperazine derivatives are often treated with generic protocols. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that the handling and disposal of complex arylpiperazine derivatives are often treated with generic protocols. This is a critical operational error.

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a highly valuable pharmacophore in drug discovery, frequently utilized in the synthesis of CNS and oncological therapeutics due to its lipophilic benzyl group and hydrogen-bonding methanol moiety. However, these exact physicochemical properties—which make it effective in biological systems—dictate a rigorous, highly controlled approach to its disposal.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Part 1: Hazard Causality & Physicochemical Profiling

To manage a chemical effectively, you must understand the "why" behind its behavior. We do not simply follow rules; we engineer safety protocols based on molecular structure.

  • The Piperazine Core: Piperazine derivatives are inherently basic and act as known respiratory and skin sensitizers[1]. Inhalation of dust or aerosols can cause severe pulmonary irritation, while dermal contact may lead to sensitization[2].

  • The Benzyl & Phenyl Moieties: These aromatic rings significantly increase the molecule's partition coefficient (LogP). Causality: High lipophilicity means the compound can rapidly penetrate nitrile gloves over time and readily absorb through human skin.

  • Environmental Toxicity: Substituted piperazines exhibit notable aquatic toxicity and environmental persistence. They must never be sewered or introduced into standard wastewater streams[3].

Quantitative & Qualitative Hazard Summary
ParameterData / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization and dust inhalation during weighing/transfer.
Solubility Soluble in DMSO, DCM, MeOHLiquid waste will consist of highly penetrative organic solvent mixtures.
Toxicity Characteristic Skin/Eye Irritant, SensitizerRequires strict PPE (respirator for powders, double-gloving for liquids)[1].
EPA Waste Classification RCRA Hazardous WasteStrict ban on sewering; requires high-temperature incineration[4].
Decontamination pH Mildly BasicSurface decontamination requires mildly acidic or oxidative washes (e.g., dilute bleach) to neutralize.

Part 2: Waste Segregation & Disposal Workflows

Proper disposal begins at the point of generation. Mixing[4-(4-Benzylpiperazin-1-yl)phenyl]methanol waste with incompatible chemicals (such as strong oxidizers or concentrated acids) can lead to exothermic reactions.

WasteSegregation Start Waste Generation: [4-(4-Benzylpiperazin-1-yl)phenyl]methanol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables SolidDisp Seal in amber glass vial. Label: 'Toxic Solid Waste'. Store in secondary containment. Solid->SolidDisp LiquidDisp Collect in compatible solvent jug. Do NOT mix with acids. Label: 'Flammable/Toxic Liquid'. Liquid->LiquidDisp ConsumablesDisp Double-bag in bio/chem hazard bags. Label: 'Contaminated Debris'. Consumables->ConsumablesDisp Incineration EHS Pickup & High-Temperature Incineration SolidDisp->Incineration LiquidDisp->Incineration ConsumablesDisp->Incineration

Workflow for the segregation and disposal of piperazine derivative chemical waste.

Step-by-Step Disposal Methodology

Protocol A: Solid Waste (Unused API or Powdered Byproducts)

  • Collection: Sweep up solid residues using a specialized anti-static micro-spatula to prevent dust aerosolization.

  • Containment: Place the solid into a sealable, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation which could generate unknown, more volatile byproducts.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, date of accumulation, and the primary hazard ("Toxic/Irritant").

  • Self-Validation: Weigh the sealed vial and log it in the laboratory's chemical inventory system. A closed mass-balance loop ensures no unaccounted material is left in the workspace.

Protocol B: Liquid Waste (Solutions in DMSO, Methanol, etc.)

  • Segregation: Ensure the receiving waste carboy contains NO strong acids or oxidizers. Piperazine rings are basic and will undergo exothermic acid-base reactions if mixed improperly.

  • Transfer: Use a closed-system funnel to transfer the solution into a high-density polyethylene (HDPE) or glass waste jug[1].

  • Secondary Containment: Place the primary waste jug inside a secondary spill tray.

  • Self-Validation: Visually inspect the secondary containment tray daily. If the tray is completely dry and the primary container shows no signs of bulging (off-gassing), the containment system is validated.

Part 3: Emergency Spill Management & Decontamination

Accidental releases require immediate, methodical action. The following protocol utilizes a self-validating decontamination loop to ensure absolute safety.

SpillResponse Spill Accidental Spill Detected Evac 1. Evacuate & Ventilate Area Spill->Evac PPE 2. Don Advanced PPE (Respirator, Nitrile Gloves) Evac->PPE Contain 3. Containment (Vermiculite for liquids, Wet paper for solids) PPE->Contain Collect 4. Mechanical Collection (Non-sparking tools) Contain->Collect Decon 5. Decontaminate Surface (10% Bleach or Mild Acid wash) Collect->Decon Dispose 6. Transfer to Hazardous Waste Decon->Dispose

Step-by-step emergency spill response and decontamination protocol.

Step-by-Step Spill Response Methodology
  • Isolation: Immediately halt work and increase fume hood ventilation. If the spill is outside a hood, evacuate the immediate 5-meter radius[2].

  • PPE Escalation: Don a NIOSH-approved N95 or P100 respirator (if powder) and double-layer nitrile gloves. Causality: The outer glove acts as a sacrificial layer against the lipophilic solvent, while the inner glove maintains the dermal barrier[1].

  • Containment:

    • For Liquids: Surround and cover the spill with an inert absorbent like vermiculite or dry sand[2]. Do not use paper towels, as they do not suppress vapor pressure effectively.

    • For Solids: Gently drape wet paper towels over the powder to suppress dust generation before wiping.

  • Collection: Scoop the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag[2].

  • Chemical Decontamination: Wash the affected surface with a 10% bleach solution or a mild acidic wash (like 1% acetic acid) to neutralize the basic piperazine residues.

  • Self-Validation (The UV Check): Arylpiperazines and benzyl rings often absorb strongly under shortwave UV light (254 nm). To validate that decontamination is complete, shine a portable UV lamp over the spill area. A lack of fluorescence or dark spots confirms the macroscopic removal of the compound.

Part 4: Regulatory Grounding & EPA Framework

Laboratory personnel must recognize that the disposal of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is not just a matter of internal policy, but of federal law.

Under the EPA's Resource Conservation and Recovery Act (RCRA), pharmaceutical and research chemical waste must be rigorously managed. While this specific compound may not be explicitly P-listed or U-listed by name, it falls under characteristic hazardous waste protocols due to its toxicity and solvent carriers[4].

Furthermore, the EPA's ban on "sewering" hazardous waste pharmaceuticals and their precursors is absolute[5]. Introducing piperazine derivatives into the water supply poses significant ecological risks, as these compounds are not easily degraded by standard municipal water treatment facilities and can disrupt local aquatic ecosystems[3]. All waste must be routed through your institution's Environmental Health and Safety (EHS) department for high-temperature commercial incineration[1].

References

  • U.S. Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov. Available at: [Link]

  • Environment and Climate Change Canada. "Assessment Piperazine Chemical Abstracts Service Registry Number 110-85-0." Publications.gc.ca. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP.org. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling [4-(4-Benzylpiperazin-1-yl)phenyl]methanol

For Researchers, Scientists, and Drug Development Professionals Guiding Principle: Assume Hazard in the Absence of Data When working with a new or uncharacterized compound, the most prudent approach is to assume it is ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Guiding Principle: Assume Hazard in the Absence of Data

When working with a new or uncharacterized compound, the most prudent approach is to assume it is hazardous until proven otherwise.[1] This principle dictates that handling procedures should be designed to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.[2]

Hazard Analysis Based on Structural Analogues

1. Piperazine and its Derivatives: Piperazine and its derivatives are known to be respiratory and skin sensitizers.[3][4] Contact can cause severe irritation and burns to the skin and eyes, with the potential for eye damage.[5] Inhalation of piperazine-containing compounds can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5] Therefore, it is crucial to avoid all personal contact, including the inhalation of dust or fumes.[4]

2. Phenylmethanol (Benzyl Alcohol): Benzyl alcohol is classified as harmful if swallowed or inhaled and can cause serious eye irritation.[6][7] While it has low acute toxicity, high concentrations can lead to significant toxic effects, including respiratory failure and convulsions.[8] It can also be a skin irritant.[9]

Based on this analysis, [4-(4-Benzylpiperazin-1-yl)phenyl]methanol should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory tract, and may be harmful if ingested or inhaled.

Recommended Personal Protective Equipment (PPE) and Handling Protocols

This section outlines the minimum required PPE and essential handling procedures. These protocols should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method for exposure reduction.

  • Chemical Fume Hood: All weighing and handling of powdered [4-(4-Benzylpiperazin-1-yl)phenyl]methanol should be conducted in a certified chemical fume hood to protect against inhalation of airborne particles.[10][11] When working with solutions, a fume hood is also recommended to minimize exposure to any volatile components.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[12]

Personal Protective Equipment (PPE): A Critical Barrier

A comprehensive PPE strategy is mandatory to prevent direct contact with the chemical.

PPE CategorySpecifications and Rationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles are required at all times when handling the compound.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during transfers of solutions or reactions under pressure.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) should be worn.[1] It is critical to check for and remove any tears or perforations before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[3]
Body Protection A laboratory coat must be worn and kept fully buttoned.[10] For procedures with a higher risk of splashes or spills, a PVC apron or a chemical-resistant suit may be necessary.[3]
Respiratory Protection If work cannot be conducted within a fume hood, a NIOSH/MSHA-approved respirator appropriate for organic vapors and particulates should be used.[12][13] The selection and use of respirators must comply with OSHA regulations (29 CFR 1910.134).[12]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a procedural guide for the safe handling and disposal of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS of Analogues prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Begin work handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Experiment complete emergency1 Eye Contact: Flush for 15 min handle3->emergency1 Accident emergency2 Skin Contact: Wash with Soap & Water handle3->emergency2 emergency3 Inhalation: Move to Fresh Air handle3->emergency3 emergency4 Spill: Evacuate & Alert EH&S handle3->emergency4 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via EH&S clean2->clean3

Caption: Workflow for safe handling of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol.

Operational Plan
  • Pre-Handling:

    • Thoroughly review the safety information for structural analogues like piperazine and benzyl alcohol.[2]

    • Ensure that a chemical hygiene plan is in place and all personnel are trained on it.[14]

    • Verify that safety showers and eyewash stations are accessible and in good working order.[3]

    • Assemble all necessary equipment and reagents within the designated work area, preferably a chemical fume hood.[10]

  • Handling:

    • When handling the solid, use techniques that minimize dust generation, such as using pre-made solutions when possible.[11]

    • Keep containers securely sealed when not in use.[3]

    • Avoid contact with incompatible materials such as strong oxidizing agents and acids.[6]

    • Do not eat, drink, or smoke in the laboratory.[3]

Disposal Plan
  • Waste Segregation: All waste contaminated with [4-(4-Benzylpiperazin-1-yl)phenyl]methanol, including gloves, disposable lab coats, and contaminated glassware, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of all chemical waste in accordance with institutional, local, and federal regulations.[15] Contact your institution's Environmental Health & Safety (EH&S) department for specific disposal procedures.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spills: Evacuate the area and alert your supervisor and EH&S department. For major spills, trained emergency responders should handle the cleanup.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle [4-(4--Benzylpiperazin-1-yl)phenyl]methanol and other novel compounds, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime.
  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025, July 22). AiFChem.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
  • Piperazine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Common Name: BIS(AMINOPROPYL) PIPERAZINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Piperazine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Safety Data Sheet: Phenylmethanol. (n.d.). Carl ROTH.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).
  • SAFETY DATA SHEET. (2018, January 18).
  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Benzenemethanol: Human health tier II assessment. (2016, July 1). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (n.d.). Cayman Chemical.
  • Benzyl alcohol SDS, 100-51-6 Safety Data Sheets. (n.d.). ECHEMI.
  • (4-Benzylpiperazin-2-yl)methanol | 85817-34-1. (n.d.). Sigma-Aldrich.
  • (4-(4-Benzylpiperazin-1-yl)phenyl)methanol. (n.d.). BLDpharm.
  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC.
  • Benzyl alcohol - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Benzyl alcohol. (n.d.). In Wikipedia.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(4-Benzylpiperazin-1-yl)phenyl]methanol
© Copyright 2026 BenchChem. All Rights Reserved.